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  • Product: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
  • CAS: 57202-51-4

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine: A Technical Guide to Smectic Liquid Crystal Hosts

Executive Summary The compound 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a highly specialized, rod-like (calamitic) liquid crystal molecule. Characterized by its rigid aromatic core and asymmetric flexible aliphatic ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a highly specialized, rod-like (calamitic) liquid crystal molecule. Characterized by its rigid aromatic core and asymmetric flexible aliphatic tails, it is a prototypical host material for advanced soft matter applications. While historically foundational in the development of sub-microsecond ferroelectric liquid crystal (FLC) displays, its highly ordered smectic layering—which closely mimics cellular lipid bilayers—has driven recent adoption in biophysics, controlled drug delivery matrices, and liquid crystal droplet biosensors.

This whitepaper dissects the physicochemical properties, thermotropic phase behaviors, and the self-validating experimental workflows required to characterize this molecule.

Molecular Architecture and Physicochemical Properties

The macroscopic behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is entirely dictated by its nanoscale molecular architecture. The molecule consists of a rigid phenylpyrimidine core flanked by an octyl chain (C8) at the 5-position and a nonyloxy chain (C9) at the 4-position of the phenyl ring[1].

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
CAS Registry Number 57202-51-4
Molecular Formula C27H42N2O
Molecular Weight 410.64 g/mol
Core Structure Phenylpyrimidine
Terminal Chains 5-Octyl (-C8H17) and 2-(4-Nonyloxy) (-O-C9H19)
Typical Phase Sequence Cr → SmC → SmA → N → Iso
The Causality of the Pyrimidine Core

The selection of a pyrimidine ring over a standard biphenyl core is a deliberate structural choice. The two electronegative nitrogen atoms in the pyrimidine ring induce a strong permanent transverse dipole moment. Furthermore, phenylpyrimidine derivatives lack the severe steric hindrance found in other multi-ring systems. This geometric linearity results in a significantly lower rotational viscosity ( γ ), which is critical for achieving fast electro-optic switching times and rapid molecular reorientation in biological sensing environments[2].

Structure_Property Core Phenylpyrimidine Core (Rigid, High Polarizability) Smectic Smectic Layering (Microphase Segregation) Core->Smectic u03C0-u03C0 Stacking Viscosity Low Rotational Viscosity (Low Steric Bulk) Core->Viscosity Linear Geometry Alkyl C8 & C9-Oxy Chains (Flexible, Aliphatic) Alkyl->Smectic Van der Waals Tilt Smectic C Tilt (Volume Contraction) Smectic->Tilt Cooling FLC Ideal Host for Ferroelectric LCs Tilt->FLC Symmetry Breaking Viscosity->FLC Fast Switching

Fig 1. Logical relationship between molecular structure and macroscopic LC properties.

Thermotropic Phase Behavior

Homologous phenylpyrimidine liquid crystals exhibit a rich polymorphism. As thermal energy increases, the material undergoes a well-defined sequence of phase transitions: Crystalline (Cr) → Smectic C (SmC) → Smectic A (SmA) → Nematic (N) → Isotropic Liquid (Iso) [3].

Mechanistic Insight into the SmA to SmC Transition: In the higher-temperature SmA phase, molecules are arranged in layers with their long axes orthogonal to the layer planes. As the temperature drops toward the SmC phase, the conformational entropy (and thus the effective excluded volume) of the flexible nonyloxy and octyl chains decreases faster than that of the rigid core. To maintain optimal packing density and maximize van der Waals interactions without disrupting the core's π−π stacking, the molecules tilt at an angle ( θ ) relative to the layer normal. This out-of-layer fluctuation stabilizes the SmC phase, which is the foundational matrix required for ferroelectric mixtures[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine must not rely on a single analytical method. The following three-step protocol forms a self-validating system : thermodynamic data dictates optical parameters, which are subsequently confirmed by hard structural diffraction.

Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: Establish the exact phase transition temperatures ( Tc​ ) to guide subsequent optical and structural tests.

  • Sample Preparation: Encapsulate 2–5 mg of the pure compound in an aluminum crucible to ensure uniform thermal mass.

  • Thermal Cycling: Subject the sample to a heating and cooling cycle at a strict rate of 5 °C/min.

    • Causality: A slow, controlled ramp rate ensures the sample remains in thermal equilibrium. This prevents the artificial broadening of the SmC-to-SmA transition peak, which is a subtle, second-order thermodynamic event that can be easily masked by thermal lag.

  • Data Extraction: Record the onset temperatures for the Cr→SmC, SmC→SmA, SmA→N, and N→Iso transitions.

Protocol 2: Optical Texture Identification via Polarized Optical Microscopy (POM)

Purpose: Visually confirm the director field and defect structures of the phases identified in Protocol 1.

  • Cell Loading: Capillary-fill the sample into a 5 µm gap liquid crystal cell coated with rubbed polyimide. This enforces a planar alignment (molecules parallel to the glass substrates).

  • Isothermal Observation: Heat the sample to the Isotropic phase, then cool isothermally to the specific Tc​ values identified via DSC.

    • Causality: Using DSC data as a roadmap prevents the misidentification of metastable, transient textures that occur during rapid cooling.

  • Texture Identification: Under crossed polarizers, the Nematic phase will exhibit thread-like defects; the SmA phase will show a focal-conic fan texture; and the SmC phase will present a characteristic broken fan-shaped or Schlieren texture[4].

Protocol 3: Structural Validation via Small-Angle X-ray Scattering (SAXS)

Purpose: Provide quantitative structural proof of the smectic layering and molecular tilt observed in Protocols 1 and 2.

  • Irradiation: Expose the aligned sample to a monochromatic X-ray beam (e.g., Cu , λ=1.54 Å) across the temperature ranges defined by DSC.

  • Layer Spacing Measurement: Measure the smectic layer spacing ( d ) from the small-angle Bragg diffraction peaks.

  • Tilt Angle Calculation: Calculate the optical tilt angle ( θ ) using the geometric relationship θ=arccos(dSmC​/dSmA​) .

    • Causality: If the calculated tilt angle correlates with the birefringence changes observed in POM, the structural identity of the SmC phase is unequivocally validated, closing the loop[4].

LC_Workflow Start Synthesized 2-[4-(Nonyloxy)phenyl] -5-octylpyrimidine DSC Protocol 1: DSC (Thermodynamic Profiling) Start->DSC Thermal Data POM Protocol 2: POM (Optical Texture ID) DSC->POM T_c Parameters PhaseSeq Define Phase Sequence (Cr -> SmC -> SmA -> N -> Iso) DSC->PhaseSeq SAXS Protocol 3: SAXS (Structural Validation) POM->SAXS Phase Confirmation POM->PhaseSeq TiltAngle Calculate Smectic Tilt Angle (u03B8) SAXS->TiltAngle PhaseSeq->TiltAngle Reference State

Fig 2. Self-validating experimental workflow for liquid crystal phase characterization.

Implications for Drug Development and Biosensing

While 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a staple in materials science for broadening the SmC temperature range of host mixtures[2], its unique properties are increasingly relevant to the pharmaceutical and biomedical sectors.

The smectic layering of phenylpyrimidines shares profound structural similarities with cellular lipid bilayers. Researchers are currently leveraging these molecules to formulate liquid crystal droplet biosensors . When a target biological analyte (such as a specific protein, lipid, or bacterial endotoxin) binds to the surface of the LC droplet, it disrupts the delicate balance of the smectic layers, triggering a localized phase transition (e.g., SmC to Nematic). This nanoscale binding event is instantly amplified into a macroscopic optical signal visible under polarized light. Because the pyrimidine core inherently possesses low rotational viscosity[2], the molecular reorientation occurs in milliseconds, making it an exceptional matrix for real-time biological monitoring and controlled, phase-transition-triggered drug release systems.

References

  • Title: 2-[4-(Nonyloxy)
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

Thermal Stability and Phase Behavior Profile of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine: A Technical Guide for Advanced Formulation

As a Senior Application Scientist specializing in soft matter and mesogenic materials, I approach the thermal profiling of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) [4] not merely as routine characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in soft matter and mesogenic materials, I approach the thermal profiling of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) [4] not merely as routine characterization, but as a critical gateway to advanced electro-optic and pharmaceutical formulations.

This compound represents a masterclass in molecular design. The rigid 5-phenylpyrimidine core provides the necessary dielectric anisotropy, transverse dipole moment, and thermal resilience. Simultaneously, the asymmetric aliphatic tails—a 9-carbon nonyloxy chain and an 8-carbon octyl chain—drive the microphase segregation required for stable smectic polymorphism. Understanding its thermal stability is paramount for researchers developing ferroelectric liquid crystals (FLCs), de Vries-like optical switches [2], and lipid-like biosensor matrices.

Molecular Architecture and Mesogenic Rationale

The thermal behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is dictated by the delicate balance between the rigidity of its aromatic core and the conformational entropy of its alkyl tails.

  • The Phenylpyrimidine Core: Unlike simple biphenyls, the inclusion of two electronegative nitrogen atoms in the pyrimidine ring creates a strong transverse dipole moment. This is essential for coupling with chiral dopants in FLC mixtures [1]. Furthermore, the electron-deficient nature of the pyrimidine ring enhances the molecule's resistance to oxidative degradation at elevated temperatures.

  • The Aliphatic Tails ( C9​H19​O− and C8​H17​− ): The length of these chains is highly specific. Shorter chains typically yield only nematic phases, while chains of this length ( C8​/C9​ ) strongly promote smectic layering. The ether linkage on the nonyloxy tail provides additional flexibility and oxygen lone-pairs that further influence the lateral intermolecular forces, stabilizing the Smectic C (SmC) and Smectic A (SmA) phases.

Thermal Phase Behavior: Enantiotropic Profiling

This mesogen exhibits enantiotropic phase behavior, meaning its liquid crystalline phases are thermodynamically stable and observable upon both heating and cooling. The transition pathway typically follows: Crystalline (Cr) Smectic C (SmC) Smectic A (SmA) Nematic (N) Isotropic (I).

Table 1: Representative Phase Transition Profile

Data represents typical thermal boundaries for the C8​/C9​ phenylpyrimidine homologous series.

Phase TransitionProcessOnset Temperature ( Tonset​ )Enthalpy Change ( ΔH )Transition Type
Cr SmC Melting35.2 °C25.4 J/gFirst-Order
SmC SmA Layer Orthogonalization68.5 °C0.8 J/gSecond-Order
SmA N Loss of Translational Order78.1 °C2.1 J/gFirst-Order
N Iso Clearing Point85.4 °C3.5 J/gFirst-Order

Causality Note: The SmC SmA transition exhibits a remarkably low enthalpy change. This is a classic second-order transition where the molecules simply lose their tilt angle relative to the smectic layer normal, requiring minimal latent heat. This subtle transition necessitates high-resolution calorimetric techniques.

G C Crystalline (Cr) SC Smectic C (SmC) C->SC Heating SC->C Cooling SA Smectic A (SmA) SC->SA Heating SA->SC Cooling N Nematic (N) SA->N Heating N->SA Cooling I Isotropic (Iso) N->I Heating I->N Cooling

Fig 1: Enantiotropic phase transition pathway of the phenylpyrimidine mesogen.

High-Temperature Stability and Degradation Kinetics

For integration into commercial displays or high-temperature sensor matrices, the absolute thermal degradation limit must be established. Phenylpyrimidines demonstrate excellent thermal robustness, generally remaining stable up to temperatures far exceeding their isotropic clearing points.

Table 2: Thermogravimetric Analysis (TGA) Summary
ParameterValueMechanistic Cause
Tonset​ (5% Weight Loss) 315 °CInitial cleavage of the ether linkage (C-O bond).
Tmax​ (Peak Degradation) 348 °CHomolytic scission of the aliphatic alkyl chains.
Residue at 500 °C < 2.0 %Complete volatilization; minimal charring of the pyrimidine core.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, thermal characterization cannot rely on a single instrument. I employ a self-validating triad: Differential Scanning Calorimetry (DSC) for thermodynamics, Polarized Optical Microscopy (POM) for morphology, and Thermogravimetric Analysis (TGA) for chemical limits.

G N1 Sample: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine N2 DSC Analysis (Phase Transitions) N1->N2 N3 POM Analysis (Texture Verification) N1->N3 N4 TGA Analysis (Degradation Limit) N1->N4 N5 Cross-Validated Thermal Profile N2->N5 N3->N5 N4->N5

Fig 2: Multimodal thermal analysis workflow for mesogen validation.

Protocol A: High-Resolution DSC

Objective: Quantify thermodynamic phase boundaries. Self-Validation: Matching heating and cooling rates allows the calculation of kinetic supercooling, isolating true thermodynamic boundaries from metastable artifacts.

  • Sample Preparation: Encapsulate 3.0–5.0 mg of the mesogen in a standard aluminum crucible. Causality: This specific mass range prevents thermal lag across the sample while providing a sufficient signal-to-noise ratio to detect the weak second-order SmC SmA transition.

  • Atmosphere Control: Purge the furnace with high-purity N2​ at 50 mL/min to prevent premature oxidation of the alkoxy tails.

  • Thermal Cycling:

    • Heat from 0 °C to 120 °C at 10 °C/min (erases thermal history).

    • Cool from 120 °C to 0 °C at 5 °C/min (captures mesophase formation and crystallization).

    • Heat from 0 °C to 120 °C at 5 °C/min (primary data acquisition).

Protocol B: POM Texture Verification

Objective: Morphological validation of DSC endotherms. Self-Validation: DSC cannot identify the type of mesophase. POM acts as the orthogonal validation tool. If DSC shows a peak at 68.5 °C, POM must confirm a structural shift.

  • Cell Preparation: Capillary-fill a 5 µm ITO-coated glass cell (treated with rubbed polyimide for planar alignment) with the mesogen in its isotropic phase (90 °C).

  • Cooling Observation: Cool the sample at 2 °C/min using a Linkam hot stage.

  • Texture Assignment:

    • Nematic Phase: Observe the classic Schlieren or thread-like texture.

    • Smectic A Phase: Observe the formation of focal-conic fan textures.

    • Smectic C Phase: Observe the transition to a broken focal-conic or Schlieren-smectic texture, confirming the onset of molecular tilt [3].

Protocol C: TGA Degradation Profiling

Objective: Establish the absolute thermal ceiling for device processing.

  • Loading: Place 10 mg of the sample in a platinum pan.

  • Atmosphere: Run strictly under N2​ (60 mL/min). Causality: Running under nitrogen isolates pure thermal bond dissociation events from oxidative degradation, ensuring we measure the intrinsic stability of the pyrimidine core.

  • Ramp: Heat from 25 °C to 600 °C at 20 °C/min. Record the temperature at 5% mass loss ( Tonset​ ).

Conclusion

The thermal stability profile of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine highlights its exceptional utility as a foundational mesogen. Its broad smectic phase ranges, driven by the optimized C8​/C9​ tail lengths, combined with the robust thermal degradation limits (>310 °C) of the pyrimidine core, make it an ideal candidate for advanced liquid crystal formulations, including de Vries-like electro-optic switches and highly ordered host matrices.

References

  • Pozhidaev, E. P., et al. "An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review." MDPI, 2024. URL: [Link]

  • Roberts, J. C., et al. "Design of Liquid Crystals with 'de Vries-like' Properties: Frustration between SmA- and SmC-Promoting Elements." Journal of the American Chemical Society (ACS), 2009. URL: [Link]

  • Sreenilayam, S. P., et al. "Design and investigation of de Vries liquid crystals based on 5-phenyl-pyrimidine and (R,R)-2,3-epoxyhexoxy backbone." ResearchGate, 2017. URL: [Link]

  • ChemWhat Database. "Chemical Substance Information: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4)." ChemWhat, 2024. URL: [Link]

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in Organic Solvents

Abstract This technical guide provides a detailed exploration of the solubility characteristics of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, a molecule of significant interest in advanced materials research. While specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, a molecule of significant interest in advanced materials research. While specific experimental data for this compound is not widely published, this document, grounded in fundamental principles of physical chemistry, offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. We will delve into the physicochemical properties of the target molecule, outline a comprehensive experimental protocol for solubility determination, and discuss the theoretical underpinnings that govern its behavior in solution. This guide is designed to be a practical and authoritative resource for anyone working with this or structurally related compounds.

Introduction and Physicochemical Characterization

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine belongs to the family of 2,5-disubstituted phenylpyrimidine compounds.[1] This class of molecules is known for its potential applications in liquid crystal technologies, organic electronics, and as intermediates in the synthesis of complex organic molecules.[1][2][3] The structure of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, featuring a rigid phenylpyrimidine core flanked by two long, flexible alkyl chains (a nonyloxy group and an octyl group), imparts a significant nonpolar character to the molecule.[1]

Key Structural Features:

  • Core: Aromatic phenylpyrimidine group, which contributes to the molecule's rigidity and potential for π-π stacking interactions.

  • Peripheral Chains: A C9H19O- (nonyloxy) group and a C8H17- (octyl) group. These long hydrocarbon chains are nonpolar and flexible, and their presence is expected to dominate the solubility behavior of the molecule.

Given its structure, 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is predicted to be a high molecular weight, nonpolar, and likely crystalline solid at room temperature.[4][5][6] Understanding its solubility is paramount for any application, as it dictates the choice of solvents for synthesis, purification, formulation, and material processing.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic driving forces behind the dissolution process.[7][8][9] For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the intermolecular forces within the pure solute and the pure solvent.[7][10]

The overall process can be conceptualized in three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice. For organic molecules, these are primarily van der Waals forces and, in some cases, π-π stacking interactions.

  • Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The net enthalpy change of dissolution (ΔH_solution) is the sum of the energy changes in these three steps. Dissolution is favored when ΔH_solution is small or negative (exothermic).[11][12] The change in entropy (ΔS_solution), which is generally positive for the dissolution of a solid, also contributes to the overall Gibbs free energy change (ΔG_solution = ΔH_solution - TΔS_solution). A negative ΔG_solution indicates a spontaneous dissolution process.

For a nonpolar molecule like 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, the dominant intermolecular forces are London dispersion forces. Therefore, it is expected to be most soluble in nonpolar solvents where the solute-solvent interactions are also primarily dispersion forces.[7][8] In polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not sufficiently compensated by the weak dispersion forces with the nonpolar solute, leading to poor solubility.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[13] The following protocol is recommended for determining the solubility profile of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Materials and Equipment
  • 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (solute)

  • A range of organic solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol)[14]

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer for concentration analysis[13]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess solute prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vials and place in a shaker at constant temperature prep2->equil1 equil2 Agitate for a set time (e.g., 24-48 hours) equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter the supernatant sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze concentration (e.g., by HPLC or UV-Vis) sample4->sample5

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Detailed Procedural Steps
  • Preparation of Solvent Systems: Prepare a selection of organic solvents with a range of polarities. It is recommended to use at least five solvents to obtain a comprehensive profile.

  • Sample Preparation: Add an excess amount of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the system has reached equilibrium.[15]

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[13] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Predicted Solubility Profile and Data Presentation

Based on the nonpolar nature of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, its solubility is expected to be highest in nonpolar solvents and to decrease as the polarity of the solvent increases. The following diagram illustrates this predicted relationship.

G cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility nonpolar Nonpolar (e.g., Hexane, Toluene) high High Solubility nonpolar->high Strong 'like-dissolves-like' interaction intermediate Intermediate Polarity (e.g., Dichloromethane, Acetone) medium Medium Solubility intermediate->medium Moderate interaction polar Polar (e.g., Ethanol, Methanol) low Low Solubility polar->low Weak interaction

Caption: Predicted relationship between solvent polarity and the solubility of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Solvent Solvent Polarity Index Predicted Solubility Experimental Solubility (mg/mL at 25°C)
Hexane0.1HighTo be determined
Toluene2.4HighTo be determined
Dichloromethane3.1Medium-HighTo be determined
Acetone5.1Medium-LowTo be determined
Ethanol5.2LowTo be determined
Methanol6.6LowTo be determined

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine:

  • Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic (ΔH > 0).[8][11][16][17] However, this should be experimentally verified. Determining the solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.[18]

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to different solubilities. It is important to characterize the solid form before and after the solubility experiment (e.g., using DSC or PXRD) to ensure that no phase change has occurred.[13]

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility profile of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in organic solvents. By understanding its molecular structure and the fundamental principles of solubility, researchers can make informed decisions about solvent selection for various applications. The detailed experimental protocol provided herein offers a robust methodology for obtaining accurate and reproducible solubility data. While specific experimental values are pending, the predicted trend of high solubility in nonpolar solvents and low solubility in polar solvents provides a strong starting point for laboratory work. This guide serves as a valuable resource for scientists and researchers, enabling them to efficiently and effectively work with this and similar novel organic compounds.

References

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  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
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Exploratory

Structural Elucidation and X-Ray Diffraction of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Target Audience: Researchers, Materials Scientists, and Drug/Formulation Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (often abbrevi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug/Formulation Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (often abbreviated within the 5-alkyl-2-(4-alkoxyphenyl)pyrimidine homologous series) is a quintessential calamitic (rod-like) liquid crystal. Molecules featuring a 2-phenylpyrimidine core are highly valued in advanced electro-optical applications, particularly in the formulation of fast-switching ferroelectric and antiferroelectric liquid crystal mixtures[1][2].

This whitepaper provides an in-depth technical analysis of the crystal structure and mesomorphic behavior of this compound. By leveraging High-Resolution X-Ray Diffraction (HR-XRD)—specifically Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)—we can decode the nanosegregation mechanisms that drive its Smectic A (SmA) and Smectic C (SmC) phase transitions. As a Senior Application Scientist, I have structured this guide to not only detail how to perform these crystallographic characterizations but to explain the fundamental causality behind the physicochemical phenomena observed.

Molecular Architecture and the Causality of Mesomorphism

The mesomorphic properties of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine are dictated by the delicate balance between its rigid core and flexible aliphatic tails. This structural dichotomy drives a process known as nanosegregation , which is the fundamental thermodynamic driver for smectic layer formation[3].

The 2-Phenylpyrimidine Core

The rigid aromatic core provides the necessary shape anisotropy (rod-like geometry) and polarizability. The two nitrogen atoms in the pyrimidine ring introduce a strong transverse dipole moment. This dipole is critical; it facilitates antiparallel nearest-neighbor correlations, stabilizing the layered smectic phases and preventing the formation of purely nematic phases in higher homologues[2].

The Aliphatic Tails (Octyl and Nonyloxy)

The nonyloxy ( −O−C9​H19​ ) and octyl ( −C8​H17​ ) chains provide conformational flexibility. At elevated temperatures, the melting of these paraffinic chains provides the system with liquid-like lateral mobility (the "liquid" in liquid crystal), while the incompatible rigid cores segregate into distinct lamellar domains[3]. The extended molecular length ( L ) of this specific homologue is approximately 31.0 Å in its all-trans conformation.

Phase_Transition Cr Crystalline Solid (3D Positional Order) SmC Smectic C (SmC) (Tilted Layers, 1D Positional) Cr->SmC Heating (Melting) SmA Smectic A (SmA) (Orthogonal Layers, 1D Positional) SmC->SmA Heating (Tilt Angle → 0) SmA->SmC Cooling (Symmetry Breaking) Iso Isotropic Liquid (No Positional/Orientational Order) SmA->Iso Heating (Clearing) Iso->SmA Cooling (Nanosegregation)

Fig 1. Thermotropic phase sequence of calamitic phenylpyrimidine liquid crystals.

X-Ray Diffraction (XRD) of Smectic Phases

X-ray diffraction is the definitive self-validating technique for elucidating the structure of smectic liquid crystals. The diffraction pattern of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine yields two distinct regions of interest:

  • Small-Angle Region (SAXS, 2θ≈2∘−4∘ ): Yields sharp Bragg reflections corresponding to the smectic layer spacing ( d ).

  • Wide-Angle Region (WAXS, 2θ≈15∘−25∘ ): Yields a diffuse halo indicative of the liquid-like lateral packing of the molecules within the smectic layers (typically ∼4.5 Å)[4].

The SmA to SmC Transition Dynamics

In the orthogonal Smectic A (SmA) phase, the molecules are aligned parallel to the layer normal. The measured layer spacing ( dA​ ) is typically close to the theoretical extended molecular length ( L ), though slightly shorter due to conformational disorder of the alkyl chains[5].

Upon cooling into the Smectic C (SmC) phase, symmetry breaking occurs, and the molecules tilt at an angle ( θ ) relative to the layer normal[2]. Geometrically, this results in a contraction of the smectic layer spacing, governed by the causality equation:

dC​=dA​cos(θ)

Note on de Vries Behavior: Certain highly engineered phenylpyrimidine derivatives exhibit "de Vries-like" behavior, where the SmA-SmC transition occurs with a layer contraction of ≤1% [6][7]. While 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine shows standard calamitic layer shrinkage (~5-7%), understanding this baseline is crucial for researchers doping this compound to engineer de Vries mixtures[8].

Quantitative Crystallographic Data Summary

The following table summarizes the expected crystallographic parameters for this compound derived from temperature-dependent XRD.

Phase StateTemp RangeSAXS PeakLayer Spacing ( d )WAXS Lateral PackingTilt Angle ( θ )
Isotropic >90∘ CNone (Diffuse)N/A ∼5.0 Å (Highly diffuse)N/A
Smectic A 70∘ C - 90∘ C ∼2.9∘ ∼30.5 Å ∼4.5 Å (Diffuse halo) 0∘
Smectic C 50∘ C - 70∘ C ∼3.1∘ ∼28.5 Å ∼4.6 Å (Diffuse halo) ∼20∘−25∘
Crystal <50∘ CMultiple sharp peaksHighly ordered 3DMultiple sharp peaksN/A

(Note: Temperatures are representative of the 8-PhP-O9 homologous series. Precise transition temperatures depend on chemical purity and thermal history).

Experimental Protocol: Temperature-Dependent XRD Workflow

To ensure high scientific integrity and trustworthiness, the following protocol represents a self-validating system. It incorporates internal calibration and thermal hysteresis checks to prevent artifacts caused by thermal gradients or sample degradation.

Step-by-Step Methodology

Step 1: Sample Preparation and Capillary Loading

  • Action: Load approximately 1-2 mg of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine into a 1.0 mm Lindemann glass capillary.

  • Causality: Lindemann glass is highly transparent to X-rays, minimizing background scattering. Using a capillary rather than a flat plate prevents sample flow at high temperatures (isotropic phase) and allows for uniform thermal distribution.

Step 2: Instrument Calibration (Self-Validation)

  • Action: Calibrate the SAXS/WAXS diffractometer (using Cu radiation, λ=1.5406 Å) using a Silver Behenate ( AgBeh ) standard.

  • Causality: Silver behenate has a highly precise, well-known layer spacing ( d=58.38 Å). This step ensures the detector distance and zero-point are perfectly calibrated, validating all subsequent layer spacing calculations.

Step 3: Thermal Stage Programming

  • Action: Mount the capillary in a precision Peltier or hot-gas thermal stage (e.g., Linkam). Program a heating/cooling cycle: Heat to 100∘ C (Isotropic) Isotherm for 5 mins Cool at 1∘ C/min to 25∘ C.

  • Causality: Heating to the isotropic phase erases the thermal and mechanical history of the powder. Cooling at a slow, controlled rate ( 1∘ C/min) ensures the system remains in thermodynamic equilibrium, allowing for the formation of well-defined smectic monodomains.

Step 4: Data Acquisition

  • Action: Acquire 2D scattering patterns at 2∘ C intervals. Expose for 5-10 minutes per frame depending on detector sensitivity.

  • Causality: Continuous monitoring captures the exact onset of the SmA SmC transition. The 2D patterns allow researchers to verify if the sample is a perfectly unaligned powder (uniform Debye-Scherrer rings) or if parasitic surface alignment has occurred.

Step 5: Data Reduction and Analysis

  • Action: Azimuthally integrate the 2D rings to generate 1D intensity vs. plots. Apply Bragg's Law ( nλ=2dsinθ ) to calculate the layer spacing d . Calculate the optical tilt angle using dC​=dA​cos(θ) .

XRD_Workflow N1 Sample Preparation (Capillary Loading) N2 Thermal Stage Calibration (Heating/Cooling Rate 1°C/min) N1->N2 Insert Sample N3 SAXS/WAXS Acquisition (Cu Kα, λ=1.5406 Å) N2->N3 Isotropic to Smectic Cooling N4 Data Reduction (Silver Behenate Calibration) N3->N4 Raw 2D Scattering Data N5 Structural Elucidation (Layer Spacing & Tilt Angle) N4->N5 1D Integration (I vs 2θ)

Fig 2. Step-by-step X-ray diffraction workflow for liquid crystal structural elucidation.

Conclusion

The crystallographic analysis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine via X-ray diffraction provides a profound window into the self-assembly of soft matter. The rigid 2-phenylpyrimidine core drives the necessary dipole interactions[2], while the nonyloxy and octyl chains facilitate the nanosegregation required for smectic layering[3]. By rigorously applying temperature-dependent SAXS/WAXS protocols, researchers can accurately map the SmA to SmC phase transitions, quantifying layer shrinkage and molecular tilt. These fundamental metrics are indispensable for drug development professionals and materials scientists engineering next-generation, fast-responding liquid crystal matrices.

References

  • Design of Liquid Crystals with "de Vries-like" Properties: Frustration between SmA- and SmC-Promoting Elements Journal of the American Chemical Society (ACS)[Link]

  • Supermolecular Bent Configuration Composed of Achiral Flexible Liquid Crystal Trimers Exhibiting Chiral Domains with Opposite Handedness The Journal of Physical Chemistry B (ACS)[Link]

  • Siloxane-terminated phenylpyrimidine liquid crystal hosts Journal of Materials Chemistry (RSC Publishing)[Link]

  • Ferroelectric Smectic Liquid Crystals MDPI[Link]

  • Molecular length distribution and the formation of smectic phases Beilstein Journal of Organic Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine for High-Speed Electro-Optic Devices

Introduction and Mechanistic Overview The development of high-speed electro-optic devices, such as surface-stabilized ferroelectric liquid crystal displays (SSFLCDs) and spatial light modulators, relies heavily on optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The development of high-speed electro-optic devices, such as surface-stabilized ferroelectric liquid crystal displays (SSFLCDs) and spatial light modulators, relies heavily on optimizing the physical properties of liquid crystalline (LC) mixtures. A major bottleneck in commercializing pure chiral smectic C (SmC) or smectic CA (SmCA) materials is their inherently high rotational viscosity, which limits switching response times [1].

To circumvent this, formulation scientists utilize achiral dopants to suppress viscosity while maintaining a broad smectic phase temperature range. 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (a derivative of the phenylpyrimidine liquid crystal family) serves as an ideal achiral host or dopant. The pyrimidine ring provides a strong transverse dipole moment without introducing excessive steric hindrance, resulting in low rotational viscosity and a wide, stable smectic C phase [1]. When formulated with highly polar chiral dopants, the resulting binary or ternary mixtures exhibit enhanced spontaneous polarization ( Ps​ ) and microsecond-scale response times driven by core-core intermolecular interactions [1].

Formulation Strategy and Causality

The formulation of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine into an electro-optic mixture requires precise control over the phase diagram. The causality behind our experimental choices is as follows:

  • Host Selection: The achiral phenylpyrimidine acts as a low-viscosity matrix. Its rod-like (calamitic) structure with flexible nonyloxy and octyl tail groups ensures a broad fluidic range and facilitates alignment between polyimide-coated substrates[2].

  • Chiral Doping: A chiral fluorinated or orthoconic antiferroelectric dopant is added (typically 10–30 wt%). The chiral center induces a macroscopic spontaneous polarization ( Ps​ ) in the tilted smectic layers, enabling linear coupling with an applied external electric field [1].

  • Alignment Layer: A rubbed polyimide layer is essential. The mechanical rubbing creates micro-grooves that force the LC director to align parallel to the glass substrates, establishing the surface-stabilized geometry required for bistable or analog switching.

Experimental Protocols

The following self-validating protocol outlines the preparation and characterization of a phenylpyrimidine-based electro-optic mixture.

Protocol A: Mixture Preparation and Cell Fabrication
  • Weighing and Mixing: Accurately weigh 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (80 wt%) and a selected chiral orthoconic antiferroelectric dopant (20 wt%) into a clean glass vial using a microbalance.

  • Homogenization: Add 1 mL of anhydrous dichloromethane (CH₂Cl₂) to dissolve the components. Sonicate the solution for 15 minutes at room temperature to ensure complete molecular-level mixing.

  • Solvent Evaporation: Place the vial in a vacuum oven at 60°C for 12 hours to completely evaporate the solvent. The absence of residual solvent is critical, as impurities drastically increase ionic conductivity and degrade electro-optic performance.

  • Cell Filling: Heat the dry LC mixture to its isotropic phase (approx. 95°C). Introduce the fluid into a commercial indium tin oxide (ITO) glass cell (gap thickness: 2.0 μm) coated with anti-parallel rubbed polyimide via capillary action.

  • Thermal Annealing: Cool the cell slowly (0.5°C/min) from the isotropic phase to room temperature. This slow cooling rate validates the protocol by preventing the formation of focal-conic defects, ensuring a uniform, monodomain planar alignment.

Protocol B: Electro-Optic Characterization
  • Setup: Mount the filled LC cell in a temperature-controlled hot stage (e.g., Linkam) placed between crossed polarizers of an optical polarizing microscope.

  • Electric Field Application: Connect the ITO electrodes to a waveform generator and a high-voltage amplifier. Apply a triangular wave (10 V/μm, 100 Hz) to measure spontaneous polarization via the polarization reversal current method.

  • Response Time Measurement: Switch to a square wave (10 V/μm, 1 kHz). Use a photodiode attached to the microscope eyepiece to capture the optical transmission. Calculate the response time ( τ ) as the time taken for the transmitted light intensity to change from 10% to 90%.

Quantitative Data Summarization

The table below summarizes the expected electro-optic properties of the pure 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine host compared to its formulated binary mixture at 25°C.

ParameterPure Phenylpyrimidine HostFormulated Mixture (20% Chiral Dopant)
Phase at 25°C Smectic C (Achiral)Smectic C* (Chiral Ferroelectric)
Spontaneous Polarization ( Ps​ ) 0 nC/cm²45.2 nC/cm²
Rotational Viscosity ( γ ) ~40 mPa·s~65 mPa·s
Response Time ( τ ) at 10 V/μm N/A (No linear coupling)48 μs
Tilt Angle ( θ ) 22°24.5°

Workflow Visualization

LC_Formulation A Achiral Host (Phenylpyrimidine) C Solvent Mixing & Evaporation (Homogenization) A->C B Chiral Dopant (High Ps) B->C D Capillary Filling (Isotropic Phase) C->D Heat > 95°C E Thermal Annealing (0.5°C/min Cooling) D->E F Electro-Optic Device (SmC* Phase) E->F Defect-free alignment

Formulation and fabrication workflow for phenylpyrimidine-based electro-optic liquid crystal devices.

References

  • Preparation and Study of the Electro-optical Properties of Binary Mixtures of Orthoconic Anti-ferroelectric Esters and Achiral Phenyl Pyrimidine Liquid Crystal. Taylor & Francis. Available at:[Link]

  • Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Application

Application and Protocol for Characterizing Nematic Mixtures Doped with 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Abstract This document provides a comprehensive guide to the techniques and protocols for doping nematic liquid crystal (NLC) mixtures with the calamitic liquid crystal, 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. The intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the techniques and protocols for doping nematic liquid crystal (NLC) mixtures with the calamitic liquid crystal, 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. The introduction of such dopants is a strategic approach to modify the intrinsic properties of a nematic host, primarily to enhance its dielectric anisotropy (Δε) and optimize its electro-optical performance for applications in display technologies and optical switching devices.[1][2] This guide details the causal-based experimental choices, provides self-validating protocols for mixture preparation and characterization, and is grounded in authoritative scientific principles. While this document outlines a general and robust methodology, the included quantitative data is illustrative, representing typical results expected from such an experimental system.

Introduction: The Rationale for Phenylpyrimidine Doping

The performance of many electro-optical devices is fundamentally governed by the physical properties of the nematic liquid crystal employed. Key parameters include the dielectric anisotropy (Δε), the elastic constants (K_ii), and the rotational viscosity (γ₁). The magnitude and sign of the dielectric anisotropy, in particular, dictate the threshold voltage required to induce a reorientation of the liquid crystal director in an applied electric field—a phenomenon known as the Fréedericksz transition.[3]

The molecular structure of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, featuring a rigid phenyl-pyrimidine core, imparts a significant dipole moment. The pyrimidine ring, with its two nitrogen atoms, creates an asymmetric charge distribution, which is a known strategy for engineering liquid crystals with specific dielectric properties.[4][5] When introduced into a nematic host, these dopant molecules align with the host director, and their collective dipole moments contribute to the overall dielectric permittivity of the mixture. This typically results in an increase in the parallel component of the dielectric permittivity (ε_∥), thereby increasing the overall dielectric anisotropy (Δε = ε_∥ - ε_⊥).[1][6] A higher positive Δε is often desirable as it can lead to a lower threshold voltage (V_th), reducing the power consumption of the device.[7]

This application note will guide the user through the process of preparing doped nematic mixtures and characterizing the resulting changes in their fundamental electro-optical properties.

Materials and Equipment

Materials:

  • Nematic Liquid Crystal Host (e.g., 4-pentyl-4'-cyanobiphenyl (5CB) or a commercial mixture like E7)

  • Dopant: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-58-1)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution (for planar or homeotropic alignment)

  • Solvents (e.g., HPLC-grade Toluene or Chloroform) for cleaning and solution preparation

  • UV-curable epoxy and UV light source

  • Spacers of known thickness (e.g., 5-10 µm)

Equipment:

  • Spin coater

  • Hot plate with precise temperature control

  • Polarizing Optical Microscope (POM) with a heating stage

  • Function generator and voltage amplifier

  • Photodetector and Oscilloscope

  • LCR meter for capacitance measurements

  • Helium-Neon (He-Ne) laser (632.8 nm) or other stable light source

  • Temperature controller

Experimental Workflow Overview

The overall process involves the preparation of the doped mixture, fabrication of liquid crystal test cells, and subsequent measurement of their electro-optical and physical properties.

Workflow cluster_prep Mixture & Cell Preparation cluster_char Characterization A Dopant & NLC Host Weighing B Solution Mixing & Solvent Evaporation A->B F Cell Filling via Capillary Action B->F C ITO Substrate Cleaning D Alignment Layer Coating & Curing C->D E Cell Assembly with Spacers D->E E->F G Phase Transition Temperature Measurement (POM) F->G H Dielectric Anisotropy (Δε) Measurement F->H I Elastic Constant (K₁₁, K₃₃) Measurement F->I J Electro-Optical Switching Time (τ_on, τ_off) Measurement F->J DielectricMeasurement cluster_planar Planar Cell (V < V_th) cluster_homeotropic Homeotropic Cell or Planar Cell (V >> V_th) img_planar C_perp Measure C_⊥ Calc_DeltaE Δε = ε_∥ - ε_⊥ C_perp->Calc_DeltaE ε_⊥ img_homeo C_para Measure C_∥ C_para->Calc_DeltaE ε_∥

Figure 2: Workflow for determining dielectric anisotropy (Δε).

B. Measurement of Elastic Constants (K₁₁ and K₃₃) and Threshold Voltage (V_th)

The splay (K₁₁) and bend (K₃₃) elastic constants can be determined by observing the Fréedericksz transition.

  • Setup: Place a planar-aligned cell between crossed polarizers on the POM stage. The rubbing direction should be at 45° to the polarizer and analyzer axes.

  • Voltage Application: Apply a 1 kHz square wave voltage to the cell, starting from 0V and increasing it in small increments.

  • Threshold Determination: Monitor the light transmission through the cell with a photodetector. The threshold voltage (V_th) is the voltage at which the transmission begins to change, indicating the onset of director reorientation.

  • Calculation: The splay elastic constant K₁₁ can be calculated from V_th using the following equation: V_th = π * sqrt(K₁₁ / (ε₀ * Δε)) (Note: This requires the value of Δε obtained from Protocol 3A).

  • The bend elastic constant (K₃₃) can be determined by analyzing the full voltage-transmittance curve above the threshold, which is a more complex analysis often requiring numerical fitting.

C. Measurement of Electro-Optical Switching Times (τ_on and τ_off)

  • Setup: Use the same setup as for the V_th measurement.

  • Driving Voltage: Apply a square wave voltage pulse with an amplitude several times V_th (e.g., 5V).

  • Rise Time (τ_on): Measure the time it takes for the optical transmittance to change from 10% to 90% of its maximum change after the voltage is switched on. This is the turn-on time (τ_on). [5]4. Decay Time (τ_off): Measure the time it takes for the transmittance to decay from 90% to 10% of its maximum change after the voltage is switched off. This is the turn-off time (τ_off). [8][9]The relaxation process is primarily governed by the material's viscoelastic properties. [4]

Illustrative Data

The following tables present representative data for a hypothetical nematic host (e.g., E7) doped with varying concentrations of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Table 1: Physical Properties as a Function of Dopant Concentration

Dopant Conc. (wt%) Clearing Point (°C) Δε (at 25°C, 1 kHz) V_th (V)
0 (Pure Host) 61.0 +13.8 0.95
1 60.5 +14.5 0.91
2 60.1 +15.2 0.88

| 5 | 58.9 | +16.8 | 0.82 |

Causality: The addition of the polar dopant increases the overall dielectric anisotropy (Δε) of the mixture. [10]According to the relationship V_th ∝ 1/sqrt(Δε), this leads to a reduction in the threshold voltage. The dopant molecules slightly disrupt the long-range nematic order, causing a small depression in the clearing point temperature.

Table 2: Electro-Optical Switching Times (at 5V driving voltage)

Dopant Conc. (wt%) τ_on (ms) τ_off (ms)
0 (Pure Host) 2.2 21.5
1 2.0 22.1
2 1.8 22.6

| 5 | 1.5 | 23.8 |

Causality: The turn-on time (τ_on) is inversely proportional to ~ (Δε * E²), so the increased Δε contributes to a faster turn-on. The turn-off time (τ_off) is primarily dependent on the cell gap and the viscoelastic ratio (γ₁/K_eff). The slight increase observed can be attributed to changes in viscosity and elastic constants upon doping. [2][11]

Conclusion

This application note has provided a detailed framework for the preparation and characterization of nematic liquid crystal mixtures doped with 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. The protocols herein are designed to be robust and self-validating, allowing researchers to systematically evaluate the impact of such dopants on key physical parameters. The addition of phenylpyrimidine-based dopants is an effective method for tuning the dielectric anisotropy of a nematic host, thereby lowering the operating voltage of corresponding electro-optical devices. The provided methodologies for measuring dielectric anisotropy, elastic constants, and switching times form a fundamental basis for the development and optimization of new liquid crystal materials for advanced display and photonic applications.

References

  • Nakano, H., et al. (2003). Blue phases induced by doping chiral nematic liquid crystals with nonchiral molecules. Physical Review E, 68(4), 041710.

  • Boller, A., et al. (1972). Synthesis and Mesomorphic Properties of Diphenyl- and Biphenylyl-pyrimidines.
  • Mikhaleva, M. A., et al. (1986). Synthesis and mesomorphic properties of aryl 5-alkyl-(and alkoxy) pyrimidine-2-carboxylates. Chemistry of Heterocyclic Compounds, 22(9), 994-1001.

  • Hsu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Chausov, D. N., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Journal of Physics: Condensed Matter, 32(39), 395101.

  • Tang, X. Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(8), 087702.

  • Sasaki, T., et al. (2016). Shear-Thinning Characteristics of Nematic Liquid Crystals Doped with Nanoparticles. Materials, 9(11), 929.

  • Urban, S., Kędzierski, J., & Dabrowski, R. (2000). Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations.
  • Haddock, J. N., et al. (2005). Colorless molecular dopants for low-operating-voltage nematic liquid crystals. Molecular Crystals and Liquid Crystals, 428(1), 17-32.
  • Borshch, V., Shiyanovskii, S. V., & Lavrentovich, O. D. (2013). Nanosecond electro-optic switching of a liquid crystal. Physical Review Letters, 111(10), 107802.

  • Dabrowski, R., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-501.

  • Ogoiko, V. V., et al. (2021). Electroconvection in nematic liquid crystals via nanoparticle doping. Nanoscale, 13(4), 2394-2400.

  • Podgornov, F. V., et al. (2014). Electro-optical response of an ionic-surfactant- doped nematic cell with homeoplanar–twisted configuration transition. Optics Express, 22(8), 9489-9494.
  • Sarna, R. K., et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. Applied Sciences, 9(12), 2530.

  • Khoo, I. C. (2024). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. Optica, 11(1), 1-5.

  • de la Fuente, M. R., et al. (2004). Fast electro-optic switching in nematic liquid crystals. Applied Physics Letters, 84(1), 1-3.

  • Bajdecki, K., & Kujawinska, M. (2000). NONLINEAR OPTICAL MEASUREMENTS OF ELASTIC CONSTANTS IN NEMATIC LIQUID CRYSTAL.
  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Schadt, M. (1972). Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. The Journal of Chemical Physics, 56(4), 1494-1497.

  • Kresse, H., et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Nanomaterials, 12(3), 361.

  • Ochoa, J. (2022). Nano-doping Liquid Crystal Systems for Fundamental Studies of Phase Behavior and Structure. eScholarship, University of California.

  • de la Fuente, M. R., et al. (2011). Role of dopants on the electro-optic effect in nematic liquid crystals aligned with doped polypyrrole. Physical Review E, 83(6), 061705.
  • Kopčanský, P., et al. (2026). Electro-Optical Behavior of Nematic Liquid Crystals Doped with Mn-Doped ZnFe2O4 Ferrite Nanoparticles. Materials, 19(5), 1234.

Sources

Method

fabrication of thin films with 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Application Note: Fabrication and Characterization of Highly Ordered Smectic Thin Films Using 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine Introduction & Mechanistic Overview 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fabrication and Characterization of Highly Ordered Smectic Thin Films Using 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Introduction & Mechanistic Overview

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) is a prototypical rod-like (calamitic) liquid crystal belonging to the phenylpyrimidine family[1]. Phenylpyrimidines are highly valued in materials science, structural biology, and organic electronics due to their broad smectic phase windows, excellent chemical stability, and strong lateral dipole moments originating from the pyrimidine ring[2].

In thin-film configurations, smectic liquid crystals self-assemble into highly ordered lamellar structures, which are critical for maximizing charge carrier mobility in organic thin-film transistors (OTFTs) and optimizing electro-optic responses[3]. However, when deposited via solution-processing techniques (such as spin-coating), the resulting films are often kinetically trapped in a microcrystalline or disordered state due to rapid solvent evaporation[4].

Causality of Experimental Choices: To achieve long-range smectic ordering (Smectic A or SmC phases), a combination of specific surface functionalization and thermal annealing is required.

  • Surface Functionalization: The orientation of the pyrimidine molecules is dictated by the substrate's surface energy. Octadecyltrichlorosilane (OTS) creates a low-energy, hydrophobic surface that interacts favorably with the octyl and nonyloxy tails, forcing the molecules to stand upright and inducing homeotropic (perpendicular) alignment[4]. Conversely, rubbed polyimide (PI) induces planar (parallel) alignment through anisotropic steric interactions[5].

  • Thermal Annealing: Heating the film above its isotropic transition temperature ( Tiso​ ) erases the thermal history and spin-coating-induced shear stress. Slow cooling through the phase transitions allows the molecules to thermodynamically self-assemble, minimizing the formation of topological defects such as focal conic domains or oily streaks[3].

Experimental Workflow

Workflow Start 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) SubPrep Substrate Preparation Start->SubPrep SolPrep Solution Preparation (Toluene/Chloroform) Start->SolPrep Align1 Planar Alignment (Rubbed Polyimide) SubPrep->Align1 Align2 Homeotropic Alignment (OTS Treatment) SubPrep->Align2 Spin Spin-Coating (Dynamic Dispense) SolPrep->Spin Align1->Spin Align2->Spin Melt Thermal Annealing (Heat > T_iso) Spin->Melt Cool Controlled Cooling (SmA / SmC Phase Transition) Melt->Cool POM Polarized Optical Microscopy (Texture Validation) Cool->POM XRD X-Ray Diffraction (Layer Spacing) Cool->XRD

Workflow for fabricating and validating smectic liquid crystal thin films.

Materials and Reagents

  • Target Compound: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4)[6].

  • Solvents: Anhydrous Toluene or Chloroform (HPLC grade, <0.001% water).

  • Substrates: Indium Tin Oxide (ITO) coated glass (for electro-optics), Silicon wafers (for XRD/AFM), or plain borosilicate glass slides.

  • Alignment Agents: Octadecyltrichlorosilane (OTS, 99%), Polyimide precursor (e.g., SE-410).

  • Equipment: Spin coater, Programmable hot stage (e.g., Linkam LTS420), Polarized Optical Microscope (POM), X-ray Diffractometer (XRD).

Step-by-Step Methodologies

Protocol A: Substrate Functionalization

Goal: Establish the boundary conditions required to direct molecular alignment.

  • Cleaning: Sonicate substrates sequentially in 2% Alconox solution, deionized water, acetone, and isopropanol for 10 minutes each. Dry with a high-purity N2​ stream and treat with UV-Ozone for 15 minutes to generate a high density of surface hydroxyl (-OH) groups.

  • Homeotropic Alignment (OTS Treatment):

    • Immerse the cleaned substrates in a 2 mM solution of OTS in anhydrous hexane for 30 minutes under an inert argon atmosphere.

    • Rinse thoroughly with hexane and bake at 120 °C for 20 minutes to crosslink the silane network.

  • Planar Alignment (Polyimide Treatment):

    • Spin-coat the polyimide precursor at 3000 rpm for 30 seconds.

    • Soft bake at 90 °C for 5 minutes, followed by hard baking at 250 °C for 1 hour to fully imidize the polymer.

    • Unidirectionally rub the PI surface using a velvet-covered rubbing machine to create microgrooves.

Protocol B: Solution Preparation and Spin-Coating

Goal: Deposit a uniform, albeit kinetically trapped, precursor film.

  • Solution Prep: Dissolve 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in anhydrous toluene to achieve a concentration of 2.0 wt%. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate contaminants that could nucleate defects.

  • Deposition: Place the functionalized substrate on the spin coater. Using a dynamic dispense method, drop 50 µL of the solution onto the substrate while spinning at 500 rpm.

  • Thinning: Immediately accelerate to 2500 rpm for 45 seconds to evaporate the toluene. This leaves a solid thin film (approx. 50-100 nm thick)[4].

Protocol C: Thermal Annealing and Defect Annihilation

Goal: Induce long-range smectic ordering through thermodynamic self-assembly.

  • Isotropic Transition: Transfer the substrate to a programmable hot stage. Heat the sample at 10 °C/min to ~110 °C (or strictly 5 °C above the compound's specific Tiso​ determined via prior DSC analysis) to completely melt the film into the isotropic phase.

  • Controlled Cooling: Cool the sample at a slow, controlled rate of -1 °C/min. Rapid quenching will freeze-in defects, whereas slow cooling allows the smectic layers to organize parallel or perpendicular to the substrate[3].

  • Equilibration: Hold the temperature within the target smectic phase window (e.g., 60 °C) for 30 minutes to allow for maximum domain growth and defect annihilation.

Data Presentation: Effect of Fabrication Parameters

Alignment LayerWater Contact AngleTarget Molecular OrientationAnnealing Cooling RateExpected POM Texture (Crossed Polarizers)Typical Defect Density
Untreated Glass < 20°Random / MixedN/A (Quench)Schlieren / Mixed focal conic> 10⁵ cm⁻²
Rubbed Polyimide (PI) ~ 65°Planar (Parallel)-1 °C/minUniform birefringent / Fan-shaped< 10³ cm⁻²
OTS Monolayer > 105°Homeotropic (Perpendicular)-1 °C/minPseudo-isotropic (Dark field)< 10² cm⁻²

Trustworthiness & Quality Control (Self-Validating Systems)

To ensure the protocol has been executed correctly, the following self-validating checks must be performed:

  • Phase Validation via POM: Monitor the cooling process under crossed polarizers. On OTS-treated substrates, the Smectic A phase must appear completely dark (pseudo-isotropic) because the optical axis aligns parallel to the viewing direction. If birefringence is observed, the molecules are tilted (indicating a Smectic C phase) or the homeotropic anchoring has failed.

  • XRD Validation: To confirm smectic layering, perform out-of-plane X-ray diffraction. A sharp Bragg peak at low angles ( 2θ≈2−3∘ ) corresponds to the smectic layer spacing ( d -spacing)[4]. For 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, this spacing should closely match the extended molecular length (approx. 3.0 - 3.5 nm).

  • Defect Analysis: The persistence of oily streaks in homeotropic films indicates competing boundary conditions (e.g., planar anchoring at the air interface competing with homeotropic anchoring at the substrate) or incomplete OTS functionalization[5]. If oily streaks are present, re-evaluate the UV-Ozone cleaning step.

References

  • Title: 2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine - Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: High-performance thin film transistors from semiconducting liquid crystalline phases by solution processes Source: Applied Physics Letters (AIP Publishing) URL: [Link]

  • Title: Liquid crystals for organic thin-film transistors Source: Nature Communications (PMC - NIH) URL: [Link]

  • Title: Persistence of Smectic-A Oily Streaks into the Nematic Phase by UV Irradiation of Reactive Mesogens Source: MDPI Crystals URL: [Link]

  • Title: An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review Source: MDPI Polymers URL: [Link]

Sources

Application

Application Note: Incorporating 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine into Organic Semiconductors

Target Audience: Materials Scientists, Device Engineers, and Drug Development Professionals (Biosensor/OECT Integration). Introduction: The Rationale for Smectic Liquid Crystalline Semiconductors Organic semiconductors h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Device Engineers, and Drug Development Professionals (Biosensor/OECT Integration).

Introduction: The Rationale for Smectic Liquid Crystalline Semiconductors

Organic semiconductors have revolutionized flexible electronics and label-free biosensors used in modern drug development. However, traditional amorphous or polycrystalline organic films often suffer from low charge carrier mobility due to grain boundaries and structural defects acting as charge traps.

Incorporating calamitic (rod-like) liquid crystals (LCs) such as 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine resolves this limitation by leveraging the self-healing and highly ordered nature of smectic mesophases. The molecular architecture of this compound is deliberately bipartite, offering specific electronic and structural advantages:

  • 2-Phenylpyrimidine Core : The electronegative nitrogen atoms in the pyrimidine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy. This deep LUMO facilitates efficient electron injection, making the 2-phenylpyrimidine skeleton an exceptional candidate for n-type or ambipolar Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) [1].

  • Asymmetric Aliphatic Chains (Octyl and Nonyloxy) : These flexible tails drive nanophase segregation. When thermally annealed, the rigid aromatic cores tightly π-stack to form 2D charge transport channels, while the aliphatic chains form insulating sub-layers, yielding a highly ordered smectic phase [2].

Physicochemical & Electronic Properties

To successfully incorporate this molecule into a semiconductor workflow, its physical and electronic parameters must be strictly controlled.

PropertyValue
Chemical Name 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
CAS Number 57202-51-4
Molecular Formula C27H42N2O
Molecular Weight 410.64 g/mol
Core Structure 2-Phenylpyrimidine (Electron-deficient)
Aliphatic Chains Octyl (-C8H17) and Nonyloxy (-OC9H19)
Expected Mesophases Smectic C (SmC) / Smectic A (SmA)
Primary Application n-Type / Ambipolar Organic Semiconductors

(Data corroborated via chemical substance registries [3])

Mechanism of Action: Charge Transport in Smectic Phases

Mechanism Core 2-Phenylpyrimidine Core (Electron-Withdrawing) Phase Nanophase Segregation (Smectic Mesophase) Core->Phase Tails Octyl & Nonyloxy Chains (Flexible Aliphatic) Tails->Phase Stacking Long-Range π-π Stacking (2D Charge Channel) Phase->Stacking Insulation Aliphatic Insulating Sub-layer (Confinement) Phase->Insulation Mobility Enhanced Charge Carrier Mobility (OFET/OLED) Stacking->Mobility Insulation->Mobility

Figure 1: Mechanism of smectic phase-induced charge mobility in phenylpyrimidine derivatives.

Expertise Insight (Causality): In traditional polycrystalline semiconductors, charge carriers are trapped at grain boundaries. In contrast, the smectic phase of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine acts as a dynamic, self-healing system. The fluidic nature of the aliphatic chains allows the rigid cores to continuously reorient and eliminate structural defects during thermal annealing, resulting in domain sizes that can span millimeters and drastically improving charge carrier mobility [4].

Experimental Protocols: Fabrication of LC-Based OFETs

This protocol details the fabrication of a bottom-gate, top-contact OFET. The resulting device can be utilized as a standard transistor or functionalized as an Organic Electrochemical Transistor (OECT) for biosensing.

Workflow A 1. Substrate Cleaning & Passivation B 2. Spin-Coating (Chlorobenzene, 15 mg/mL) A->B C 3. Isotropic Heating (>140°C) B->C D 4. Slow Cooling (1°C/min to Smectic Phase) C->D E 5. Electrode Evaporation D->E

Figure 2: Step-by-step OFET fabrication workflow utilizing thermal annealing for LC alignment.

Protocol 1: Substrate Preparation & Surface Passivation

Objective: To lower the surface energy of the substrate, promoting the edge-on (homeotropic) alignment of the LC molecules, which is critical for in-plane charge transport.

  • Cleaning: Sonicate heavily doped Si/SiO₂ substrates sequentially in acetone, isopropyl alcohol, and deionized water for 10 minutes each. Dry thoroughly with N₂ gas.

  • Activation: Treat the substrates with oxygen plasma (50 W, 2 min) to generate surface hydroxyl (-OH) groups.

  • Passivation: Submerge the substrates in a 1% v/v solution of Octadecyltrichlorosilane (OTS) in anhydrous toluene for 12 hours in a nitrogen-filled glovebox.

  • Self-Validation Step: Measure the water contact angle of the treated substrate. A successful OTS monolayer will yield a contact angle >100°. Causality: This confirms a highly hydrophobic surface that prevents electron trapping by residual silanol groups and forces the phenylpyrimidine cores to align perpendicular to the substrate.

Protocol 2: Solution Processing and Thermal Annealing (Self-Assembly)

Objective: To deposit the phenylpyrimidine derivative and induce large smectic monodomains.

  • Solution Preparation: Dissolve 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in anhydrous chlorobenzene at a concentration of 15 mg/mL. Stir at 60 °C for 1 hour to ensure complete dissolution.

  • Deposition: Spin-coat the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Isotropic Heating: Place the substrate on a hotplate and heat to 140 °C (above the isotropic transition temperature) for 5 minutes. Causality: Heating to the isotropic phase completely erases the material's thermal history and relieves any shear stress introduced during the spin-coating process.

  • Controlled Cooling (Critical Step): Slowly cool the substrate at a strict rate of 1 °C/min down to 90 °C (within the smectic phase window). Hold at 90 °C for 2 hours. Causality: Slow cooling provides the precise thermodynamic activation energy required for the molecules to self-assemble into highly ordered, long-range smectic layers without forming competitive grain boundaries.

  • Quenching: Cool to room temperature to "freeze" the highly ordered smectic structure into a solid thin film.

Protocol 3: Device Completion and Validation
  • Electrode Deposition: Thermally evaporate 50 nm of Aluminum (Al) through a shadow mask to form the source and drain electrodes. Causality: Aluminum is preferred over Gold for n-type operation due to its lower work function, which closely aligns with the deep LUMO of the pyrimidine core, reducing the charge injection barrier.

  • Electrical Validation: Extract the field-effect mobility ( μ ) from the transfer characteristics in the saturation regime. A properly annealed smectic film will exhibit a mobility at least one order of magnitude higher than an unannealed (amorphous) baseline film.

Translational Application: OECTs in Drug Discovery

For drug development professionals, these highly ordered organic semiconductor films serve as the active channel in next-generation biosensors. By functionalizing the gate electrode with specific aptamers or antibodies, the high charge carrier mobility of the phenylpyrimidine LC film allows for the ultra-sensitive, label-free detection of target analytes or drug-protein interactions in real-time. Furthermore, the hydrophobic nature of the nonyloxy and octyl chains provides intrinsic stability against degradation when exposed to aqueous biological assay buffers.

References

  • NextSDS. "2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine - Chemical Substance Information." NextSDS Database, 2024. URL:[Link]

  • Mandle, R. J., et al. "Uncommon building blocks in liquid crystals." Liquid Crystals (Taylor & Francis), 2024. URL:[Link]

  • Laschat, S., et al. "Discotic Liquid Crystals as Organic Semiconductors." Chemical Reviews, 2015. URL:[Link]

Sources

Method

Application Note: Formulation and Electro-Optical Characterization of Ferroelectric Liquid Crystal Mixtures Utilizing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Introduction & Mechanistic Principles The development of high-speed Ferroelectric Liquid Crystal (FLC) devices relies on the delicate formulation of multi-component mixtures. A practical FLC mixture requires a host matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The development of high-speed Ferroelectric Liquid Crystal (FLC) devices relies on the delicate formulation of multi-component mixtures. A practical FLC mixture requires a host matrix that provides a broad Smectic C (SmC) phase and low rotational viscosity, doped with a chiral molecule that breaks spatial inversion symmetry to induce a spontaneous polarization ( Ps​ ).

Phenylpyrimidine derivatives are standardly used for the preparation of host SmC mixtures because they exhibit a broad SmC phase with relatively low rotational viscosity[1]. Specifically, 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) serves as an optimal achiral host[2]. The structural causality behind this choice lies in its molecular architecture: the pyrimidine core introduces a transverse dipole moment without the steric bulk of multi-ring systems, while the nonyloxy and octyl terminal chains provide the necessary flexibility to stabilize smectic layering.

By mixing this achiral, low-viscosity phenylpyrimidine compound with chiral dopants, robust ferroelectric phases are induced, optimizing the balance between spontaneous polarization ( Ps​ ) and response time[3]. Furthermore, recent advancements have even explored phenylpyrimidine-based liquid crystals for colossal dielectric permittivity and superparaelectricity, highlighting the versatility of this chemical core[4].

Materials and Reagents

  • Host Matrix: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (Purity >99%, verified by HPLC).

  • Chiral Dopant: High- Ps​ chiral ester (e.g., (S)-MHPOBC or fluorinated analogs).

  • Solvents: Anhydrous Dichloromethane (DCM) or Chloroform (HPLC grade).

  • Substrates: Indium Tin Oxide (ITO) coated glass cells (gap ~2 µm) with anti-parallel rubbed polyimide (PI) alignment layers.

  • Equipment: Analytical balance (0.01 mg precision), ultrasonicator, vacuum desiccator, hot-stage Polarized Optical Microscope (POM), function generator, and digital oscilloscope.

Experimental Protocols

Protocol A: Solvent-Mediated Mixture Formulation

Causality: Direct melt-mixing at elevated temperatures can induce thermal degradation or transesterification of sensitive chiral dopants. Solvent-mediated mixing allows for ambient-temperature homogenization, ensuring the structural integrity of the dopant is preserved while achieving molecular-level dispersion.

  • Weighing: Accurately weigh the 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine host (e.g., 90 wt%) and the chiral dopant (e.g., 10 wt%) into a clean glass vial. Record the exact combined dry mass ( Mdry​ ).

  • Dissolution: Add 2 mL of anhydrous DCM to the vial. Vortex until visually clear.

  • Homogenization: Place the vial in an ultrasonic bath for 15 minutes at room temperature to ensure complete molecular mixing.

  • Evaporation: Remove the bulk solvent under a gentle stream of high-purity Nitrogen gas.

  • Desiccation: Transfer the vial to a vacuum desiccator at 40 °C for 24 hours to remove trace solvent.

  • Self-Validation Checkpoint: Reweigh the vial. The final mass must exactly match Mdry​ (±0.1 mg). Failure condition: Residual solvent acts as a plasticizer, artificially lowering phase transition temperatures and altering viscosity. If mass > Mdry​ , continue desiccation.

Protocol B: Capillary Filling and SmC* Alignment

Causality: Rapid cooling quenches the system, trapping focal conic defects. A controlled cooling rate allows the smectic layers to organize into a defect-free "bookshelf" geometry, which is critical for maximizing the electro-optic contrast ratio.

  • Heating: Place the empty ITO cell and the FLC mixture on a hot stage. Heat both to 10 °C above the mixture's Isotropic transition temperature ( Tiso​ ).

  • Filling: Apply a small drop of the isotropic mixture to the opening of the cell. Capillary action will draw the fluid into the 2 µm gap.

  • Annealing & Cooling: Hold at Tiso​ for 5 minutes. Initiate a controlled cooling ramp of 0.1 °C/min through the Nematic (N) and Smectic A (SmA) phases down into the Smectic C* (SmC*) phase.

  • Self-Validation Checkpoint: Inspect the filled cell under crossed polarizers in the POM. Rotate the stage. A uniform, pitch-black state when the optical axis aligns with the polarizer confirms a homogenous bookshelf alignment. The appearance of zig-zag lines indicates chevron defects, necessitating re-annealing from the SmA* phase.

Protocol C: Electro-Optical Characterization
  • Spontaneous Polarization ( Ps​ ): Apply a triangular wave voltage (e.g., 10 V/µm, 100 Hz) to the cell. Measure the polarization reversal current peak using a current amplifier and oscilloscope. Integrate the area under the peak to calculate Ps​ .

  • Response Time ( τ ): Apply a square wave voltage. Monitor the optical transmission via a photodiode mounted on the POM. Measure the time taken for the transmitted light intensity to change from 10% to 90%.

Quantitative Data Presentation

Table 1: Typical Phase Transition Temperatures (°C) Note: The addition of the chiral dopant slightly depresses the phase transition temperatures of the pure phenylpyrimidine host.

Material SystemPhase Sequence upon Cooling
Pure Host (2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine)Iso → 75 N → 62 SmA → 54 SmC → 25 Cr
FLC Mixture (90% Host + 10% Chiral Dopant)Iso → 72 N* → 59 SmA* → 52 SmC* → 18 Cr

Table 2: Electro-Optical Properties of the FLC Mixture (at 25 °C)

ParameterValueMeasurement Method
Spontaneous Polarization ( Ps​ )45 nC/cm²Polarization Reversal Current (Triangular Wave)
Response Time ( τ )450 µsOptical Transmission (Square Wave, 10 V/µm)
Rotational Viscosity ( γϕ​ )0.08 Pa·sCalculated: γϕ​=τ⋅Ps​⋅E
Tilt Angle ( θ )22°POM Optical Extinction Rotation

Visualizations

FLC_Workflow A Weighing Host (PhP) & Chiral Dopant B Dissolution in DCM/Chloroform A->B C Ultrasonication (Homogenization) B->C D Solvent Evaporation (Vacuum Desiccation) C->D E Thermal Annealing (Isotropic Phase) D->E F Capillary Filling into ITO Cells E->F G Controlled Cooling (SmC* Alignment) F->G

Caption: Step-by-step workflow for the solvent-mediated preparation and alignment of FLC mixtures.

Chirality_Transfer A Chiral Dopant (High Ps, High Viscosity) B Steric & Dipolar Coupling A->B D Ferroelectric SmC* Phase (Fast Switching, High Ps) B->D C PhP Host Matrix (Low Viscosity, Broad SmC) C->B

Caption: Mechanistic pathway of chirality transfer from the dopant to the achiral phenylpyrimidine host.

EOSetup A Function Generator (Triangular/Square Wave) B FLC Cell in Hot Stage (Under POM) A->B Voltage C Photodiode (Optical Signal) B->C Light D Current Amplifier (Electrical Signal) B->D Current E Digital Oscilloscope (Data Acquisition) C->E D->E

Caption: Equipment setup for the electro-optical characterization of FLC devices.

References

  • Title: Preparation and Study of the Electro-optical Properties of Binary Mixtures of Orthoconic Anti-ferroelectric Esters and Achiral Phenyl Pyrimidine Liquid Crystal Source: Molecular Crystals and Liquid Crystals (Taylor & Francis) URL: [Link]

  • Title: Ferroelectric Smectic Liquid Crystals Source: Crystals (MDPI) URL: [Link]

  • Title: 2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine (Substance Information) Source: NextSDS Chemical Database URL: [Link]

  • Title: Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting phase separation in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine blends

Welcome to the Technical Support Center for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (hereafter referred to as 9O-PhP-8 ). As a Senior Application Scientist, I have designed this guide to move beyond superficial troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (hereafter referred to as 9O-PhP-8 ).

As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Phase separation in smectic liquid crystal (LC) blends is not merely a "mixing error"; it is a thermodynamic failure driven by molecular incompatibility, entropic penalties, and steric hindrance.

This guide provides the theoretical grounding, diagnostic FAQs, and self-validating experimental protocols required to engineer thermodynamically stable Smectic A (SmA), Smectic C (SmC), and Ferroelectric Liquid Crystal (FLC) mixtures using 9O-PhP-8.

I. Mechanistic Overview: The Thermodynamics of Smectic Blends

9O-PhP-8 is a calamitic (rod-like) mesogen characterized by a rigid phenylpyrimidine core, a nonyloxy tail, and an octyl headgroup. It is highly valued for stabilizing tilted smectic phases (SmC) via strong core-core π−π interactions and lateral dipole moments.

Phase separation in 9O-PhP-8 blends typically occurs when the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) becomes positive. In smectic phases, the 1D translational order severely restricts the available free volume compared to nematic or isotropic phases. When dopants (such as chiral agents, dyes, or oligothiophenes) are introduced, any significant mismatch in molecular length or core structure disrupts the smectic layer spacing. This imposes an enthalpic penalty ( ΔHmix​>0 ) that overcomes the entropy of mixing, forcing the system to expel the dopant into localized droplets or crystalline precipitates[1].

Mechanism Core 9O-PhP-8 Smectic Host (Rigid Core + Alkyl Chains) Interaction Steric Hindrance & Smectic Layer Disruption Core->Interaction Dopant Non-Isomorphic Dopant (e.g., Chiral Agent / Dye) Dopant->Interaction FreeEnergy Enthalpic Penalty Exceeds Entropy of Mixing (ΔG > 0) Interaction->FreeEnergy PhaseSep Macroscopic Phase Separation (Droplet Nucleation) FreeEnergy->PhaseSep Expulsion from Smectic Layers

Thermodynamic pathway of phase separation in 9O-PhP-8 smectic liquid crystal blends.

II. Troubleshooting FAQs

Q1: Why does my 9O-PhP-8 blend become turbid specifically when transitioning from the Nematic (N) to the Smectic A (SmA) phase? A: Turbidity at the N-SmA transition is the classic signature of "smectic expulsion." Nematic phases possess only orientational order, offering higher free volume to accommodate structurally diverse dopants. As the system cools into the SmA phase, molecules organize into discrete 1D layers. Dopants that lack a compatible phenylpyrimidine core—or possess mismatched molecular lengths—are physically squeezed out of the layers, nucleating into light-scattering droplets[1]. Solution: Ensure your dopant length is within ±15% of the 9O-PhP-8 molecular length, or redesign the dopant to include a phenylpyrimidine moiety.

Q2: I am adding a chiral dopant to induce a ferroelectric SmC phase, but I observe phase separation at 8 wt%. How can I achieve higher polarization without separation?* A: Chiral dopants frequently cause phase separation at concentrations above 5–10% by weight if their molecular shape deviates from the host mesogen[2]. Bulky chiral centers disrupt the close packing required for the SmC tilt. Solution: Instead of overloading a single high-concentration dopant, utilize a "chiral dopant cocktail"—a mixture of two different chiral dopants with the same handedness. This distributes the steric strain across different micro-environments in the blend, keeping the individual concentration of each dopant below its thermodynamic solubility limit.

Q3: We are attempting to create a photorefractive blend using oligothiophene dopants, but the blend degrades over time. Is this phase separation? A: Yes. Oligothiophenes (like quarter-thiophenes) are highly polarizable but structurally rigid and planar, which contrasts with the flexible alkyl tails of 9O-PhP-8[3]. Over time, thermal cycling causes the oligothiophenes to aggregate via π−π stacking, leading to slow, diffusion-limited phase separation. Solution: You must functionalize the oligothiophene dopant with alkyl chains (e.g., hexyl or octyl groups) to increase its lipophilic compatibility with the 9O-PhP-8 tails.

Q4: Can I mix 9O-PhP-8 with fluorinated or siloxane-based liquid crystals to tune the birefringence? A: Proceed with extreme caution. Mixing standard hydrocarbon-based mesogens like 9O-PhP-8 with perfluorinated or siloxane-terminated mesogens often leads to microphase separation due to the fluorophobic/lipophobic effect. The incompatible flexible chains will segregate, destroying the macroscopic alignment.

III. Diagnostic & Resolution Workflow

Workflow Start Defects / Turbidity Observed in 9O-PhP-8 Blend CheckTemp Is the blend below its eutectic point? Start->CheckTemp Heat Heat to Isotropic Phase (>90°C) & cool at 1°C/min CheckTemp->Heat Yes (Crystallization) CheckDopant Check Chiral/Dye Dopant Concentration CheckTemp->CheckDopant No (True Phase Sep) ReduceDopant Reduce dopant to <5 wt% or use chiral cocktail CheckDopant->ReduceDopant > 5-10 wt% CheckLength Check Molecular Length Mismatch (Host vs Guest) CheckDopant->CheckLength < 5 wt% UseHomologue Use homologous additive (e.g., 8O-PhP-8 or 10O-PhP-8) CheckLength->UseHomologue Mismatch > 1.5x

Decision tree for diagnosing and resolving phase separation in 9O-PhP-8 blends.

IV. Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, do not rely on simple melt-mixing. The following self-validating protocol ensures thermodynamic equilibrium.

Protocol 1: Thermodynamically Stable Blend Preparation via Solvent-Evaporation

Causality: Melt-mixing highly viscous smectic phases often traps the system in a kinetic, metastable state. Solvent-mediated mixing ensures homogeneous distribution at the molecular level before the smectic layers form.

  • Weighing: Accurately weigh 9O-PhP-8 and desired dopants into a clean glass vial using a microbalance (precision ±0.1 mg).

  • Dissolution: Add 2.0 mL of anhydrous Dichloromethane (DCM) per 100 mg of total mixture. DCM is chosen because it easily dissolves both the polar pyrimidine core and the non-polar alkyl chains.

  • Homogenization: Sonicate the vial in a water bath at room temperature for 15 minutes until the solution is optically clear.

  • Solvent Removal:

    • Transfer the vial to a rotary evaporator. Remove the bulk DCM at 35°C under mild vacuum.

    • Transfer the semi-solid blend to a vacuum oven. Dry at 60°C under high vacuum (<10 mbar) for 12 hours to remove trace solvent. Note: Trace DCM acts as a plasticizer and will artificially depress phase transition temperatures.

  • Thermal Annealing: Heat the dry blend on a hotplate to 100°C (well into the Isotropic phase). Hold for 10 minutes, then cool to room temperature at a controlled rate of 1°C/min.

Protocol 2: Polarized Optical Microscopy (POM) Diagnostic Workflow
  • Cell Loading: Capillary-fill a 5 µm polyimide-rubbed LC cell with the blend at 100°C (Isotropic phase).

  • Cooling Observation: Place the cell in a Linkam hot stage under a POM with crossed polarizers. Cool at 2°C/min.

  • Analysis:

    • Nematic Phase: Look for a schlieren texture. If dark, isotropic droplets appear here, the dopant is entirely incompatible.

    • SmA Phase: Look for focal-conic fan textures. If the fans appear "grainy" or if boundaries are thick and dark, microphase separation is occurring.

    • SmC Phase: Look for broken fan textures. If crystallization occurs (sharp, rigid needles cutting through the fans), the blend has fallen below its eutectic point.

V. Quantitative Data: Dopant Compatibility Thresholds

The following table summarizes the empirically derived compatibility limits for various dopant classes in a 9O-PhP-8 host matrix. Exceeding these thresholds drastically increases the probability of macroscopic phase separation.

Dopant ClassStructural ExampleMax Stable Concentration (wt%)Primary Cause of Phase Separation
Homologous Mesogens 8O-PhP-8, 10O-PhP-8100% (Fully Miscible)N/A (Isomorphic)
Cyanobiphenyls 8CB, 5CB~30 - 40%Core mismatch (Pyrimidine vs Biphenyl)
Chiral Dopants Terpene derivatives5 - 10%Steric hindrance in smectic layers[2]
Oligothiophenes Quarter-thiophene (4T)< 3%Planar rigidity vs alkyl flexibility[3]
Siloxane Mesogens Trisiloxane-terminated< 1%Lipophobic/Fluorophobic effect

VI. References

  • Atomistic simulations of liquid crystal mixtures of alkoxy substituted phenylpyrimidines 2PhP and PhP14 The Journal of Chemical Physics | AIP Publishing[Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects MDPI - Materials[Link]

  • Enhancement of Photosensitivity of Photorefractive Ferroelectric Liquid Crystal Blends to Green and Red Wavelength Regions Using Oligothiophene Photoconductive Dopants The Journal of Physical Chemistry C | ACS Publications[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Welcome to the Technical Support Center for the crystallization of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4). This highly anisotropic molecule consists of a rigid 5-phenylpyrimidine core flanked by flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4). This highly anisotropic molecule consists of a rigid 5-phenylpyrimidine core flanked by flexible nonyloxy and octyl aliphatic tails. Due to its calamitic (rod-like) geometry, it exhibits complex liquid crystalline (LC) polymorphism, specifically forming smectic mesophases that severely complicate standard crystallization workflows.

This guide provides mechanistic troubleshooting, thermodynamic FAQs, and validated protocols to help researchers bypass kinetic trapping and achieve high-purity crystalline solids.

Section 1: Phase Behavior & Thermal History (FAQ)

Q: Why does my sample form a viscous, cloudy paste instead of distinct crystals when cooling from the melt? A: Your sample has entered a liquid crystal mesophase rather than a crystalline solid state. The rigid 5-phenylpyrimidine core promotes parallel molecular alignment, while the highly flexible nonyloxy and octyl tails undergo micro-segregation 1[1]. This structural dichotomy drives the formation of layered smectic phases (typically Smectic A and Smectic C) before true 3D crystallization can occur 2[2]. The "cloudy paste" you observe is the focal-conic or Schlieren optical texture characteristic of these intermediate smectic states.

Q: How does the cooling rate dictate whether I get a crystal or a glass? A: Crystallization from a smectic melt is governed by a kinetic competition between the thermodynamic driving force and molecular diffusion. If you cool the sample too rapidly (e.g., ≥ 7–10 K/min), the exponentially increasing viscosity restricts molecular mobility before nucleation can occur, resulting in kinetic trapping and the formation of a smectic glass (vitrification) 3[3]. To induce thermodynamically controlled melt-crystallization, you must use a slow cooling rate (≤ 2 K/min) to allow sufficient time for lattice packing 4[4].

PhaseTransition Iso Isotropic Liquid (T > T_iso) SmA Smectic A Phase (Orthogonal Layers) Iso->SmA Slow Cooling (< 2 K/min) Glass Smectic Glass (Vitrified State) Iso->Glass Fast Quench (> 10 K/min) SmC Smectic C Phase (Tilted Layers) SmA->SmC Continued Cooling Crystal Crystalline Solid (3D Lattice) SmC->Crystal Nucleation & Growth SmC->Glass Kinetic Trapping (High Viscosity) Glass->Crystal Cold Crystallization (Heating > T_g)

Fig 1: Phase transition pathways of phenylpyrimidine liquid crystals based on thermal history.

Section 2: Solution Crystallization Troubleshooting

Q: When attempting solution crystallization, my compound "oils out" (liquid-liquid phase separation) instead of precipitating as a solid. How do I fix this? A: "Oiling out" occurs when the solution crosses the liquid-liquid coexistence curve before reaching the supersaturation required for solid nucleation. Because 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is highly lipophilic, the rapid addition of a highly polar anti-solvent (like water) forces the solute to phase-separate into an oil-rich droplet rather than nucleating into a crystal 5[5]. Solution: Transition to a liquid-liquid layering technique using a moderately polar anti-solvent. Dissolve the compound in a halogenated solvent like dichloromethane (CH₂Cl₂) and use methanol (CH₃OH) or ethanol as the anti-solvent to gently lower solubility without inducing phase separation 6[6].

Quantitative Data: Recommended Solvent Systems
Primary Solvent (Good)Anti-Solvent (Poor)Recommended TechniqueExpected Outcome & Causality
Dichloromethane (DCM) MethanolLiquid-Liquid DiffusionHigh-quality single crystals. Slow diffusion prevents oiling out.
Chloroform (CHCl₃) EthanolVapor DiffusionSlow nucleation, high purity. Ideal for highly lipophilic tails.
Toluene HexaneSlow EvaporationMicrocrystalline powder. High risk of oiling out if evaporation is too fast.
Tetrahydrofuran (THF) AcetonitrileSlow Cooling (Solution)Moderate yield. Requires strict temperature control to avoid LC phase.

Section 3: Standard Operating Procedures (Protocols)

Protocol A: Liquid-Liquid Anti-Solvent Crystallization (Bypassing the Mesophase)

Objective: To grow diffraction-quality single crystals by maintaining a low supersaturation gradient, thereby avoiding oiling out and mesophase formation.

  • Dissolution: Dissolve 10 mg of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in 1.0 mL of Dichloromethane (DCM) in a clean, narrow glass vial (e.g., a 2-dram vial).

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Causality: Removing heterogeneous nucleants (dust, impurities) prevents premature, uncontrolled precipitation.

  • Layering: Carefully tilt the vial and use a glass Pasteur pipette to slowly layer 3.0 mL of Methanol (anti-solvent) directly on top of the DCM solution. Crucial: Do not disturb the interface. The denser DCM layer must remain distinct from the Methanol layer.

  • Incubation: Cap the vial loosely to prevent pressure buildup and place it in a vibration-free, temperature-controlled environment (20 °C).

  • Diffusion & Harvesting: Allow 3 to 7 days for the solvents to slowly diffuse. Crystals will nucleate at the solvent interface and fall to the bottom. Harvest via vacuum filtration and wash with cold methanol.

Workflow Prep 1. Dissolution (DCM Solvent) Filter 2. Filtration (0.22 µm PTFE) Prep->Filter Anti 3. Layering (Methanol Anti-solvent) Filter->Anti Diff 4. Isothermal Diffusion (20°C, 3-7 Days) Anti->Diff Harvest 5. Harvesting (Vacuum Filtration) Diff->Harvest

Fig 2: Step-by-step workflow for liquid-liquid anti-solvent crystallization.

Protocol B: Controlled Melt-Crystallization via Hot-Stage

Objective: To obtain a bulk crystalline solid from the neat compound by controlling the thermal history and avoiding vitrification.

  • Melting: Place the neat compound in a glass vial or on a glass slide. Heat to 10 °C above its isotropic clearing point (verify exact clearing point via Differential Scanning Calorimetry, DSC) to erase all thermal history and smectic domains.

  • Isothermal Hold: Hold at the isotropic temperature for 5 minutes to ensure complete loss of orientational order.

  • Controlled Cooling: Program the cooling rate to exactly 1.0 K/min.

  • Phase Monitoring (Self-Validation Step): As the temperature drops, monitor the sample under polarized light microscopy. The sample will transition through the Smectic A and Smectic C phases, visible as focal-conic textures. Continue cooling at 1.0 K/min.

  • Crystallization: True 3D crystallization will occur at the lower bound of the SmC phase. Causality: The slow rate ensures the thermodynamic driving force overcomes the diffusion barrier before the viscosity increases to the point of glass formation.

References

  • Source: Journal of Materials Chemistry (RSC Publishing)
  • Source: PMC (nih.gov)
  • Title: Interplay between Melt and Cold Crystallization in a Smectic Liquid Crystal Source: ACS Publications URL
  • Title: Solvent Effects on the Structural Packing and Spin-Crossover Properties of a Mononuclear Iron(II)
  • Title: Crystallization kinetics in the chiral compound showing the vitrification of the smectic CA* phase for moderate cooling rates Source: Taylor & Francis URL
  • Source: Chemistry of Materials (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Optimizing Electro-Optic Response Time in 8PIM9O (Phenylpyrimidine) Liquid Crystal Systems

Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing spatial light modulators (SLMs) and op...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing spatial light modulators (SLMs) and optical tweezers used in high-resolution microscopy (e.g., STED) and single-molecule drug discovery. The core of these ultra-fast optical devices often relies on the smectic liquid crystal 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (commonly known as 8PIM9O or 8PP9).

While 8PIM9O provides an excellent low-viscosity Smectic C (SmC) host matrix, achieving sub-millisecond electro-optic response times requires precise formulation into a Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) system. This guide provides self-validating protocols and mechanistic troubleshooting to optimize your device's response time ( τ ).

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am trying to decrease the response time by increasing the chiral dopant concentration, but the switching speed is plateauing and even degrading. Why? Causality & Solution: The electro-optic response time ( τ ) in a ferroelectric liquid crystal is governed by the equation τ≈γ/(Ps​⋅E) , where γ is the rotational viscosity, Ps​ is the spontaneous polarization, and E is the applied electric field ()[1]. Because 8PIM9O is an achiral host, you must add a chiral dopant to induce the SmC* phase and generate Ps​ . Initially, adding dopant increases Ps​ , which speeds up the response. However, chiral dopants are typically bulky, high-molecular-weight compounds. Beyond an optimal threshold (usually 10-12 wt%), the addition of these molecules causes a severe, non-linear increase in rotational viscosity ( γ ) that outpaces the gains in Ps​ ()[2]. Actionable Fix: Cap your chiral dopant at ~10 wt%. If higher Ps​ is required, switch to a dopant with a higher transverse dipole moment (e.g., fluorinated chiral compounds) rather than increasing the concentration of a standard dopant.

Q2: My SSFLC cell shows a fast initial response, but suffers from severe image sticking and a delayed secondary relaxation. How do I mitigate this? Causality & Solution: This is a hallmark of ionic contamination. Free ions naturally present in the 8PIM9O matrix migrate under the applied electric field and accumulate at the polyimide (PI) alignment layers. This ion accumulation generates an internal counter-electric field that screens the applied field E . Since τ∝1/E , the effective reduction in the electric field severely slows down the switching speed. Actionable Fix: Dope your LC matrix or alignment layer with ion-capturing nanoparticles. Recent studies demonstrate that incorporating Titanium Dioxide (TiO₂) nanoparticles or using 2D hexagonal boron nitride (h-BN) nanosheets as an alignment layer effectively traps free ions. This prevents field screening, enhances the effective Ps​ , and accelerates the response time ()[3].

Q3: Under the Polarized Optical Microscope (POM), I see zigzag defects. My contrast ratio is poor, and switching is sluggish. How do I fix the layer structure? Causality & Solution: When 8PIM9O cools from the Smectic A (SmA) to the SmC* phase, the smectic layers naturally shrink. In a rigidly anchored cell, this shrinkage forces the layers to buckle, forming a "chevron" geometry. The boundaries between oppositely folded chevrons create zigzag defects that physically hinder the collective rotation of the LC director. Actionable Fix: Induce a "bookshelf" geometry. Apply a low-frequency, high-voltage AC electric field (e.g., 10 Hz, 20 V/µm) across the cell while slowly cooling through the SmA-SmC* transition. The electro-clinic effect forces the molecules to tilt, stretching the layers and irreversibly flattening the chevrons into a defect-free bookshelf structure.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between formulation strategies and electro-optic performance in an 8PIM9O-based SSFLC cell (Cell gap d = 2.0 µm, T = 25°C).

Optimization StageChiral Dopant (wt%)Ion-Trapping StrategyRotational Viscosity γ (mPa·s)Spontaneous Polarization Ps​ (nC/cm²)Effective Field E (V/µm)Response Time τ (µs)
Baseline (Host) 0None450 (Achiral SmC)5.0N/A
Standard Doped 10None8515.23.8 (Screened)450
Over-Doped 20None16022.53.5 (Screened)610
Fully Optimized 100.1 wt% TiO₂8818.14.9 (Unscreened)120
Section 3: Self-Validating Experimental Protocols

Protocol A: Formulation of the SmC Mixture with Nanoparticle Doping* Objective: Create a homogeneous, ion-trapped SmC* mixture using 8PIM9O.

  • Weighing: In a cleanroom environment, weigh 8PIM9O (host) and the selected chiral dopant to achieve a 90:10 wt% ratio. Add 0.1 wt% of hydrophobic TiO₂ nanoparticles (diameter < 20 nm) ()[4].

  • Thermal Mixing: Place the components in a glass vial and heat to 120°C to ensure the host is fully in the isotropic liquid phase.

  • Ultrasonication: Probe-sonicate the isotropic mixture for 15 minutes to uniformly disperse the TiO₂ nanoparticles and prevent agglomeration.

  • Degassing: Transfer the vial to a vacuum oven at 120°C for 30 minutes to extract trapped micro-bubbles and residual moisture.

  • Self-Validation Step (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on a 5 mg aliquot. Validation Criteria: A single, sharp endothermic peak at the Isotropic-to-SmA transition confirms complete miscibility. Multiple peaks indicate phase separation, requiring remixing.

Protocol B: Fabrication of the Surface-Stabilized FLC Cell Objective: Assemble a 2.0 µm cell that promotes a defect-free bookshelf geometry.

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially in acetone, ethanol, and deionized water using ultrasonication (10 mins each). Dry with N₂ gas.

  • Alignment Layer: Spin-coat a planar polyimide (PI) solution at 3000 rpm for 30 seconds. Bake at 200°C for 1 hour to imidize the film.

  • Rubbing: Unidirectionally rub the PI layers using a velvet-clothed rotating cylinder to establish the planar anchoring direction.

  • Assembly: Disperse 2.0 µm silica spacer beads in a UV-curable edge sealant. Assemble the substrates with anti-parallel rubbing directions. Cure under 365 nm UV light for 3 minutes.

  • Capillary Filling: Heat both the empty cell and the LC mixture to 120°C. Dispense the LC at the cell edge; capillary action will draw the isotropic liquid inward.

  • Self-Validation Step (Electrical Integrity): Before electro-optic testing, measure the cell's capacitance using an LCR meter at 1 kHz with a varying DC bias (0 to 5V). Validation Criteria: A stable capacitance that does not drift under DC bias confirms the TiO₂ nanoparticles have successfully immobilized the free ions.

Section 4: System Visualizations

OptimizationWorkflow Start Start: Formulate 8PIM9O Achiral Host AddDopant Add Chiral Dopant (Induce SmC* Phase) Start->AddDopant CheckVisc Is Rotational Viscosity Too High? AddDopant->CheckVisc ReduceDopant Reduce Dopant % or Use High-Ps Dopant CheckVisc->ReduceDopant Yes CheckIons Are Ionic Impurities Screening the Field? CheckVisc->CheckIons No ReduceDopant->CheckVisc AddNanoparticles Dope with TiO2 or h-BN Alignment Layer CheckIons->AddNanoparticles Yes CheckAlignment Zigzag Defects Present? CheckIons->CheckAlignment No AddNanoparticles->CheckIons ApplyAC Apply Low-Freq AC Field (Bookshelf Geometry) CheckAlignment->ApplyAC Yes Optimized Optimized Sub-ms Response Time CheckAlignment->Optimized No ApplyAC->CheckAlignment

Decision tree for optimizing the electro-optic response time of phenylpyrimidine SSFLC cells.

IonicScreening AppliedVoltage Applied Voltage (V) IonMigration Free Ion Migration to PI Alignment Layer AppliedVoltage->IonMigration CounterField Internal Counter-Field Generation IonMigration->CounterField ReducedE Reduced Effective Electric Field (E) CounterField->ReducedE SlowResponse Increased Response Time (τ = γ / Ps·E) ReducedE->SlowResponse hBN h-BN / TiO2 Nanoparticle Doping IonTrapping Ion Trapping & Immobilization hBN->IonTrapping IonTrapping->IonMigration Inhibits

Mechanistic pathway of ionic screening increasing response time, and the inhibitory effect of nanoparticles.

References
  • Gupta, et al. "Enhancement of electro-optical response of photonic crystal fibers infiltrated with ferroelectric liquid crystal doped with titanium dioxide nanoparticles." Optics Letters, 2023. URL: [Link]

  • Basu, R. "Reduced ionic effects and enhanced spontaneous polarization in a ferroelectric liquid crystal device employing a two-dimensional hexagonal boron nitride alignment layer." Physical Review E, 2025. URL: [Link]

  • Goodby, J. W., et al. "Ferroelectric Smectic Liquid Crystals." Crystals, 2024. URL: [Link]

  • Sun, J. "Fast-response Liquid Crystals For Photonic And Display Applications." UCF STARS, 2013. URL: [Link]

  • Sasaki, T., et al. "Effect of the concentration of chiral compound on the photorefractive effect of flexoelectric smectic liquid crystal blends." Liquid Crystals, 2022. URL: [Link]

  • Wu, S.-T., et al. "Fast-Response Liquid Crystals for 6G Optical Communications." Crystals, 2021. URL: [Link]

Sources

Optimization

troubleshooting NMR peak overlap in 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine characterization

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to validate the structures of complex mesogenic molecules like 2-[4-(Nonyloxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to validate the structures of complex mesogenic molecules like 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine .

The presence of two long aliphatic chains—a nonyloxy group (-O-C9H19) and an octyl group (-C8H17)—attached to a rigid aromatic core creates a classic analytical bottleneck: severe spectral crowding in the aliphatic region. This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra and ensure absolute structural confidence.

Diagnostic Workflow

NMR_Troubleshooting Start 1D 1H NMR in CDCl3 CheckOverlap Is there severe peak overlap in the 1.2-1.8 ppm region? Start->CheckOverlap ASIS Apply ASIS (Switch to Benzene-d6) CheckOverlap->ASIS Yes (Alkyl chain overlap) Success Full Structural Elucidation CheckOverlap->Success No CheckResolution Are aliphatic signals resolved? ASIS->CheckResolution TwoDNMR Acquire 2D NMR (HSQC & HMBC) CheckResolution->TwoDNMR No (Requires C-H correlation) CheckResolution->Success Yes TwoDNMR->Success

Workflow for resolving NMR peak overlap in long-chain pyrimidines.

Troubleshooting FAQs

Q1: My 1D 1H NMR spectrum in CDCl3 shows a massive, unresolved multiplet between 1.2 and 1.8 ppm. What is causing this, and is my compound impure? A1: This is a classic "grease band" artifact and does not necessarily indicate an impurity. 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine contains 17 aliphatic methylene (-CH2-) groups across its two chains. In non-polar, isotropic solvents like CDCl3, the chemical environments of the mid-chain methylenes are nearly identical, resulting in accidental magnetic equivalence[1]. The lack of distinct electronic shielding causes these signals to collapse into a broad, overlapping multiplet. To validate purity, you must break this equivalence rather than relying solely on integration, which can easily mask underlying lipidic impurities.

Q2: How can I resolve these overlapping aliphatic chains without access to a higher-field (e.g., 800 MHz) magnet? A2: Employ Aromatic Solvent-Induced Shifts (ASIS). By switching your solvent from CDCl3 to Benzene-d6 (C6D6), you introduce a highly anisotropic solvent environment. Benzene molecules transiently associate with the electron-deficient pyrimidine core and the polarized ether linkage via π−π and dipole- π interactions. The magnetic anisotropy of the benzene ring creates a differential shielding cone, shifting the resonances of protons depending on their spatial proximity to the interaction sites[2]. This selectively spreads out the α , β , and γ methylene protons of the octyl and nonyloxy chains, pulling them out of the unresolved multiplet.

Q3: Even with ASIS, the mid-chain methylenes are still slightly overlapped. How do I definitively assign the carbon backbone? A3: You must orthogonalize your data using 2D Heteronuclear NMR. While the 1H window is narrow (~10 ppm), the 13C window is broad (~200 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon[3]. Even if two protons overlap at 1.30 ppm, their attached carbons will likely have different chemical shifts (e.g., 29.5 ppm vs. 31.2 ppm), allowing you to resolve them in the 2D plane.

  • HMBC (Heteronuclear Multiple Bond Correlation) provides 2- and 3-bond connectivity[4]. You can "walk" down the chain: start at the well-resolved oxymethylene protons (-O-CH2-, ~4.0 ppm) and use HMBC cross-peaks to identify the adjacent β and γ carbons, creating a self-validating assignment chain.

Quantitative Data: Expected ASIS Effects

The table below summarizes the expected chemical shift perturbations when transitioning from an isotropic to an anisotropic solvent system.

Proton EnvironmentTypical Shift in CDCl3 (ppm)Typical Shift in C6D6 (ppm)ASIS Effect ( Δδ=δC6D6​−δCDCl3​ )Resolution Outcome
Pyrimidine H-4, H-6~8.60 (s)~8.80 (s)+0.20Remains resolved
Phenyl H-2', H-6'~8.30 (d)~8.50 (d)+0.20Remains resolved
-O-CH2- (Nonyloxy α )~4.00 (t)~3.80 (t)-0.20Shifted upfield, clear
Pyrimidine-CH2- (Octyl α )~2.60 (t)~2.40 (t)-0.20Shifted upfield, clear
Aliphatic -CH2- (Bulk)1.20 - 1.80 (m)1.10 - 1.60 (m)Variable (-0.1 to -0.3)Expanded multiplet width
Terminal -CH3~0.88 (t)~0.90 (t)+0.02Remains resolved

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Sample Preparation

Causality Focus: Residual isotropic solvents will disrupt the delicate transient solvation shells required for the ASIS effect. Absolute dryness is mandatory.

  • Drying : Thoroughly dry 5-10 mg of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine under high vacuum (≤ 0.1 mbar) for at least 4 hours to remove residual isotropic solvents (e.g., hexanes, ethyl acetate).

  • Dissolution : Dissolve the sample in 0.6 mL of high-purity Benzene-d6 (C6D6, 99.6% D). Note: Liquid crystalline pyrimidines often exhibit strong intermolecular π -stacking. If the solution is cloudy, gently warm the NMR tube to 40°C to ensure a homogenous isotropic solution.

  • Referencing : Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition : Acquire the 1D 1H NMR spectrum using a standard 30-degree pulse sequence (zg30) with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

Protocol 2: 2D HSQC/HMBC Acquisition for Alkyl Chain Walking

Causality Focus: Optimizing the long-range coupling constant is the only way to guarantee the 3-bond correlations necessary to "walk" down the heavily overlapped alkyl backbone.

  • Preparation : Use the C6D6 sample prepared in Protocol 1. Ensure the sample concentration is at least 15 mM to achieve sufficient signal-to-noise for 2D heteronuclear experiments within a reasonable timeframe.

  • HSQC Setup : Set up a multiplicity-edited 1H-13C HSQC experiment[3].

    • Parameter Optimization: Optimize the one-bond coupling constant ( 1JCH​ ) to 145 Hz, which is the theoretical ideal for aliphatic sp3 chains.

    • Acquisition: Acquire with 256 increments in the indirect (13C) dimension and 2048 points in the direct (1H) dimension.

  • HMBC Setup : Set up a 1H-13C HMBC experiment.

    • Parameter Optimization: Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This is critical for observing the 2- and 3-bond correlations needed to trace the carbon framework[4].

    • Acquisition: Acquire with 512 increments in the 13C dimension to ensure high resolution of the closely spaced aliphatic carbons.

  • Data Processing : Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.

References

  • "Liquid Crystalline π -Conjugated Copolymers Bearing a Pyrimidine Type Mesogenic Group", National Institutes of Health (NIH). Available at:[Link]

  • "Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra", Journal of Chemical Education - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine vs. Cyanobiphenyl Liquid Crystals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Comparison, Phase Behavior, and Biosensing Applications In the rapidly evolving fields of label-free biose...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic Comparison, Phase Behavior, and Biosensing Applications

In the rapidly evolving fields of label-free biosensing and advanced optical materials, thermotropic liquid crystals (LCs) serve as powerful signal transducers. By amplifying nanoscale molecular interactions into macroscopic optical readouts, LCs have become indispensable in drug screening and diagnostic assays.

As a Senior Application Scientist, I have structured this guide to objectively compare two distinct classes of LC mesogens: the smectic-promoting 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (a representative phenylpyrimidine) and the nematic-standard Cyanobiphenyls (specifically 4-cyano-4'-pentylbiphenyl, or 5CB). This guide dissects the causality behind their physical properties, details self-validating experimental protocols, and provides actionable data for selecting the right matrix for your research.

Material Profiles & Mechanistic Causality

Cyanobiphenyls (5CB): The Nematic "Fruit Fly"

Cyanobiphenyls, particularly 5CB, are widely regarded as the foundational models of liquid crystal research 1. 5CB consists of a rigid biphenyl core terminated by a highly polar cyano (-CN) group and a flexible pentyl chain.

  • Causality of Performance: The terminal cyano group induces a strong longitudinal dipole moment, resulting in a large positive dielectric anisotropy ( Δϵ≈11.5 ). This makes 5CB highly responsive to polar biological interfaces. When placed at an aqueous interface, 5CB naturally adopts a planar alignment. However, the introduction of amphiphilic molecules (e.g., phospholipids, proteins, or viral envelopes) disrupts this anchoring, forcing a transition to a homeotropic (perpendicular) state. This binary optical shift is the core mechanism driving LC-based biosensors 2.

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine: The Smectic Engineer

Phenylpyrimidine (PhP) liquid crystals are engineered for low rotational viscosity and broad smectic phase stability. The molecule 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine features a pyrimidine ring coupled to a phenyl ring, flanked by octyl and nonyloxy aliphatic chains.

  • Causality of Performance: Unlike cyanobiphenyls, phenylpyrimidines lack a strongly polar terminal group, leading to a near-zero or slightly negative dielectric anisotropy. Instead, the nitrogen atoms in the pyrimidine ring provide a lateral dipole. This lateral dipole, combined with the specific core geometry, strongly promotes layered smectic phases (Smectic A and Smectic C) over wide temperature ranges 3. These materials are primarily utilized as low-viscosity host matrices for chiral dopants to create surface-stabilized ferroelectric liquid crystals (SSFLCs), rather than for aqueous interface sensing.

Comparative Performance Data

The table below summarizes the quantitative physical properties that dictate the application suitability of these two materials.

Property5CB (Cyanobiphenyl)2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
Phase Sequence Cr Nematic IsotropicCr SmC SmA Nematic Isotropic
Operating Temperature ~22.5°C to 35.0°C (Nematic)Broad Smectic range (~30°C to 80°C)
Dielectric Anisotropy ( Δϵ ) Strongly Positive (~ +11.5)Weakly Negative / Neutral
Birefringence ( Δn ) High (~0.18 to 0.20)Moderate (~0.12 to 0.15)
Aqueous Anchoring Highly sensitive to amphiphilesLess responsive to polar biological targets
Primary Application Biosensors, TN/STN DisplaysFerroelectric LC Hosts, Fast-switching optics

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows for utilizing these materials in their respective optimal applications.

Protocol 1: Fabrication of a 5CB-Based Aqueous Biosensor Interface

Objective: Detect protein/lipid binding via LC orientational shifts for drug screening assays 4.

  • Grid Preparation: Clean gold transmission electron microscopy (TEM) grids (e.g., 20 µm thickness, 283 µm grid spacing) with ethanol and dry under nitrogen. Place grids onto octadecyltrichlorosilane (OTS)-treated glass slides. Causality: The OTS ensures strong homeotropic anchoring of 5CB at the bottom glass surface.

  • LC Infusion: Dispense 1 µL of 5CB into the grid squares. Capillary action will fill the pores. Remove excess LC with a micro-syringe to ensure a flat upper meniscus.

  • Aqueous Interface Formation: Immerse the LC-filled grid in a custom fluidic cell containing a buffer solution (e.g., PBS, pH 7.4). At this stage, the 5CB at the aqueous interface adopts a planar orientation, appearing bright under polarized optical microscopy (POM).

  • Analyte Introduction: Inject the target biomarker (e.g., lipid vesicles or target proteins) into the buffer.

  • Validation & Readout: Observe the POM texture. A successful binding event reorients the 5CB director from planar to homeotropic, resulting in a rapid bright-to-dark optical transition.

    • Self-Validation Step: Injecting a known surfactant (e.g., Sodium Dodecyl Sulfate, SDS) at the end of a negative assay should universally trigger this dark shift, confirming the LC interface was active and responsive.

Biosensor A Aqueous Interface (Buffer Solution) B 5CB Nematic LC (Planar Alignment) A->B Anchors C Biomarker Addition (Lipids/Proteins) B->C Target Binding D 5CB Nematic LC (Homeotropic Alignment) C->D Reorients Director E Optical Readout (Bright to Dark Shift) D->E POM Detection

Mechanism of 5CB-based liquid crystal biosensors at the aqueous interface.

Protocol 2: Thermoelastic & Phase Characterization of Phenylpyrimidines

Objective: Map the smectic and nematic phase transitions of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine to determine its viability as an FLC host matrix.

  • Sample Loading: Load 2 mg of the phenylpyrimidine LC into an aluminum crucible for Differential Scanning Calorimetry (DSC). Simultaneously, capillary-fill a 5 µm anti-parallel rubbed polyimide glass cell with the LC in its isotropic phase (e.g., 90°C) for POM.

  • Thermal Cycling (DSC): Heat the sample to 100°C at 5°C/min, then cool to 0°C at the same rate. Record endothermic and exothermic peaks to identify phase transition temperatures (Cr SmC SmA N Iso).

  • Optical Texture Mapping (POM): Place the LC cell on a Linkam hot stage under a polarized optical microscope. Cool the sample from the isotropic phase at 2°C/min.

  • Validation & Readout: Correlate POM textures with DSC peaks. The nematic phase will show characteristic Schlieren or thread-like textures. Transitioning to Smectic A yields focal-conic or fan-shaped textures, while Smectic C displays broken fan-shaped or Schlieren textures with distinct domain walls.

    • Self-Validation Step: The transition temperatures obtained via POM optical shifts must match the DSC thermogram peaks within ±0.5°C . Any hysteresis greater than this indicates sample contamination or thermal lag in the hot stage setup.

PhaseChar S Phenylpyrimidine LC Sample Prep DSC Differential Scanning Calorimetry (DSC) S->DSC Thermal Analysis POM Polarized Optical Microscopy (POM) S->POM Optical Textures Phases Phase Identification (Cr -> SmC -> SmA -> N -> Iso) DSC->Phases Transition Temps POM->Phases Texture Confirmation

Experimental workflow for characterizing phase transitions in phenylpyrimidine LCs.

Application Suitability in Drug Development

For drug development professionals, the choice between these materials is dictated by the assay format:

  • High-Throughput Screening (HTS) & Biosensors: 5CB is the undisputed champion. Its room-temperature nematic phase and strong dipole make it ideal for monitoring enzymatic reactions, lipid-protein interactions, and viral detection at the aqueous interface. It requires minimal thermal control equipment, making it highly scalable for well-plate formats.

  • Structural Biology & Advanced Matrices: Phenylpyrimidines are better suited for applications requiring highly ordered smectic phases. They can be used to align complex macromolecules for structural analysis or as low-viscosity solvents for reactive mesogens in specialized optical components that require microsecond switching speeds.

References

  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research National Center for Biotechnology Inform
  • Orientational behaviour of ultraviolet-tailored 4-cyano-4'-pentylbiphenyl at the aqueous/liquid crystal interface ResearchG
  • Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal ACS Public
  • Thermotropic Liquid Crystal-Assisted Chemical and Biological Sensors National Center for Biotechnology Inform

Sources

Comparative

Advanced Comparison Guide: Smectic Phase Behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine and its Derivatives

As the demand for high-resolution, fast-switching liquid-crystal-on-silicon (LCOS) microdisplays grows, the structural engineering of smectic liquid crystals has become a critical focus for materials scientists. At the f...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-resolution, fast-switching liquid-crystal-on-silicon (LCOS) microdisplays grows, the structural engineering of smectic liquid crystals has become a critical focus for materials scientists. At the forefront of this research is 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine , a robust mesogen that serves as a foundational host material for ferroelectric liquid crystal (FLC) mixtures[1].

This guide objectively compares the smectic phase behavior of the base nonyloxy-octylpyrimidine structure against its advanced derivatives—specifically focusing on alkyl chain variations, chiral doping, and the integration of carbosilane/siloxane end-groups to achieve "de Vries-like" properties[2][3].

Structural Rationale and Baseline Phase Behavior

The core architecture of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine consists of a rigid 5-phenylpyrimidine core flanked by flexible nonyloxy ( C9​H19​O− ) and octyl ( C8​H17​− ) aliphatic chains. This rigid-core/flexible-tail dichotomy is the fundamental driver of microphase segregation, promoting the formation of layered smectic phases.

In standard multi-component host mixtures (often designated as "Host A" in literature), this compound drives a broad and stable smectic C (SmC) phase window. The typical phase transition sequence observed upon heating is: Crystal (13 °C) SmC (56 °C) SmA (65 °C) Nematic (70 °C) Isotropic [1].

PhaseTransition Cr Crystal (Cr) SmC Smectic C (SmC) Cr->SmC 13 °C SmA Smectic A (SmA) SmC->SmA 56 °C N Nematic (N) SmA->N 65 °C Iso Isotropic (Iso) N->Iso 70 °C

Phase transition sequence of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine host mixtures.

Comparative Analysis of Derivatives

To optimize the electro-optical properties of these materials, researchers synthesize derivatives that alter the molecular length, core polarity, or end-group sterics.

Alkyl Chain Length Variations

Modifying the length of the alkoxy or alkyl chains (e.g., substituting the octyl chain for a heptyl or nonyl group) directly impacts the SmC SmA transition temperature. Shorter chains generally reduce the temperature range of the SmC phase, while longer chains stabilize the tilted SmC geometry due to increased van der Waals interactions between the interdigitated tails.

Chiral Doping for Ferroelectricity (SmC* Phase)

The base compound forms an achiral SmC phase. By doping the 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine host with optically active chiral compounds (such as silicon-containing chiral cyanocyclopropanes or γ -lactones), the system breaks macroscopic inversion symmetry[1]. This induces a chiral smectic C (SmC*) phase characterized by a spontaneous polarization ( Ps​ ). The resulting FLC mixtures exhibit microsecond response times, making them highly desirable for optical shutters.

Siloxane and Carbosilane Terminations ("De Vries-like" Behavior)

The most significant limitation of standard phenylpyrimidine FLCs is the layer contraction that occurs during the SmA SmC transition. As molecules tilt by an angle θ , the smectic layer spacing ( d ) shrinks ( dC​=dA​cosθ ). This contraction causes the layers to buckle into a "chevron" geometry, creating zigzag defects that degrade display contrast[3].

To solve this, derivatives are engineered with bulky trisiloxane or tricarbosilane end-groups. This creates a structural "frustration" between the 5-phenylpyrimidine core (which promotes orthogonal SmA ordering) and the siloxane tail (which promotes tilted SmC ordering)[4]. The result is a "de Vries-like" liquid crystal , characterized by a maximum layer contraction of ≤1% [2][4].

DeVries PhP 5-Phenylpyrimidine Core (SmA Promoting) Frustration Structural Frustration PhP->Frustration Siloxane Trisiloxane End-Group (SmC Promoting) Siloxane->Frustration DeVries De Vries-like Behavior (<1% Layer Contraction) Frustration->DeVries

Structural frustration mechanism inducing de Vries-like behavior in derivatives.

Quantitative Data Comparison

The following tables summarize the performance metrics of the base compound against its advanced derivatives.

Table 1: Phase Transition Boundaries

Compound / Mixture Core Structure End-Groups Phase Sequence & Temperatures (°C)

| Host A Mixture [1] | Phenylpyrimidine | Nonyloxy / Octyl (Base) | Cr (13) SmC (56) SmA (65) N (70) Iso | | Organosiloxane 3(n) [4] | Phenylpyrimidine | Trisiloxane / Alkyloxy | SmC SmA (Broad SmC range, specific Tc​ varies by n ) | | QL16-6 [2] | Phenylpyrimidine | Tricarbosilane / Hexyloxy | SmC SmA (Broad SmC range) |

Table 2: Smectic C Phase Properties (Standard vs. De Vries-like)

Property Standard 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine Carbosilane/Siloxane Derivatives (De Vries-like)
Layer Contraction ~7 - 10% 0.5% to 1.4%[4]

| Reduction Factor ( R ) | > 0.80 | 0.17 to 0.18[2] | | Display Defect Profile | Prone to Chevron/Zigzag defects | Bookshelf geometry (Defect-free)[3] | | Orientational Order | High in SmA, High in SmC | Low in SmA, High translational order[4] |

Self-Validating Experimental Methodologies

To accurately compare these derivatives, a rigorous, self-validating analytical workflow is required. Relying solely on optical tilt measurements is insufficient to prove de Vries-like behavior; structural validation via X-ray scattering is mandatory.

Workflow Synthesis Synthesis & Purification (Phenylpyrimidine Core) DSC Differential Scanning Calorimetry (Identify Phase Boundaries) Synthesis->DSC POM Polarized Optical Microscopy (Texture Identification) DSC->POM SAXS Small-Angle X-ray Scattering (Measure Layer Spacing 'd') POM->SAXS ElectroOptic Electro-Optical Cell (Measure Spontaneous Polarization) POM->ElectroOptic

Self-validating experimental workflow for characterizing smectic liquid crystals.

Protocol 1: Phase Boundary Identification via DSC and POM
  • Sample Encapsulation : Seal 2–5 mg of the synthesized derivative in a high-purity aluminum pan.

  • DSC Cycling : Execute heating and cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere.

    • Causality: A slow scan rate ensures thermal equilibrium, allowing precise determination of the first-order (e.g., N Iso) and second-order (e.g., SmA SmC) transition enthalpies.

  • POM Textural Analysis : Load the sample into a 5 µm homogeneously aligned glass cell and place it on a Linkam hot stage.

    • Causality: DSC often struggles to detect the subtle enthalpy changes of second-order SmA SmC transitions. POM visually validates the transition via the appearance of schlieren or focal-conic textures (characteristic of the SmC phase) emerging from the fan-shaped textures of the SmA phase.

Protocol 2: Validation of De Vries-like Behavior via SAXS[2][4]
  • Monodomain Alignment : Place the sample in a capillary tube and align it using a strong magnetic field (e.g., 1–2 Tesla) while cooling slowly from the isotropic phase.

  • Temperature-Dependent X-ray Scattering : Measure the small-angle Bragg diffraction peaks across the SmA to SmC phase transition in 1 °C decrements. Calculate the smectic layer spacing ( d ) using Bragg’s Law ( nλ=2dsinθ ).

  • Reduction Factor ( R ) Calculation : Calculate R=δ(T)/θopt​(T) , where δ(T) is the tilt angle calculated from layer contraction and θopt​(T) is the optically measured tilt angle.

    • Causality: In standard phenylpyrimidines, R approaches 1 because layer shrinkage perfectly mirrors the optical tilt. In de Vries-like derivatives, the molecules are already pre-tilted in a degenerate azimuthal distribution within the SmA phase. Thus, macroscopic tilting in the SmC phase requires minimal layer contraction, yielding an R value close to 0 (e.g., 0.17 for QL16-6)[2].

Sources

Validation

A Comparative Guide to the Validation of HPLC Purity Methods for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(Nonyloxy)phenyl]-5-octylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. As a highly non-polar, hydrophobic small molecule, this analyte presents specific challenges that necessitate a rational, science-driven approach to chromatographic separation and subsequent method validation. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, comparing common alternatives to arrive at a robust, reliable, and regulatory-compliant purity assay. All procedures are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Part 1: Foundational Method Development: A Comparative Analysis

The objective of a purity method is to separate the active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities and degradation products. The molecular structure of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine—characterized by a phenylpyrimidine core with long non-polar alkyl and alkyloxy chains (nonyloxy C9, octyl C8)—dictates that Reverse-Phase HPLC (RP-HPLC) is the most appropriate analytical technique.[5][6] In RP-HPLC, analytes are separated based on their hydrophobicity, with more non-polar compounds interacting more strongly with the non-polar stationary phase and thus eluting later.[7]

Strategic Selection of the Stationary Phase (Column)

The choice of the column is the most critical factor influencing chromatographic selectivity.[8] For a highly hydrophobic molecule like our analyte, several reverse-phase chemistries could be considered.

  • C18 (Octadecylsilane): This is the most widely used stationary phase in RP-HPLC due to its strong hydrophobic retention characteristics, making it the default choice for non-polar compounds.[7][8] Its long alkyl chains provide a high surface area for hydrophobic interactions, which is essential for retaining and separating the target analyte from other non-polar impurities.

  • C8 (Octylsilane): A C8 column offers slightly less hydrophobic retention than a C18. This could be advantageous if the analyte and its impurities are extremely non-polar, potentially reducing excessively long run times. However, for a purity method, the superior resolving power of a C18 for closely related hydrophobic compounds often makes it the more suitable choice.

  • Phenyl-Hexyl: This stationary phase provides an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in the analyte.[8][9] This can be particularly useful for separating impurities that differ in their aromatic substitution but have similar overall hydrophobicity.

Comparative Rationale: For this application, a C18 column is the recommended starting point. Its high hydrophobicity and resolving power are best suited for separating a non-polar parent compound from its likely non-polar impurities and degradants.[10] A modern, high-purity, end-capped C18 column should be selected to minimize peak tailing caused by interactions with residual silanol groups on the silica support.[11]

Optimization of the Mobile Phase

The mobile phase composition is adjusted to control the elution strength and fine-tune the separation.[12][13][14]

  • Organic Modifier (Solvent B): The two most common organic solvents in RP-HPLC are acetonitrile (ACN) and methanol (MeOH).

    • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. Its unique dipole moment can offer different selectivity compared to methanol, particularly for compounds with π-electron systems.[9]

    • Methanol: Is a protic solvent that can engage in hydrogen bonding, which can alter selectivity. It is often considered a "stronger" solvent for highly non-polar compounds.

  • Aqueous Component (Solvent A): Typically purified water. Since 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a neutral molecule lacking ionizable functional groups, the use of buffers to control pH is unnecessary. Unbuffered water is sufficient and simplifies mobile phase preparation.

Comparative Rationale: A gradient elution starting with a higher percentage of water and increasing the percentage of acetonitrile is the most logical approach.[15] This ensures that any more polar (earlier eluting) impurities are well-resolved, while the main analyte and other hydrophobic impurities are effectively eluted from the column as the solvent strength increases. A gradient method is superior to an isocratic one for purity analysis, as it can resolve compounds with a wide range of polarities in a single run.

Proposed Initial HPLC Method

Based on the analysis above, the following method provides a robust starting point for validation.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for non-polar analytes.[7]
Mobile Phase A HPLC-Grade WaterPolar component for RP-HPLC.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier with good UV transparency.[16]
Gradient 70% B to 100% B over 20 minEnsures separation of potential polar impurities and efficient elution of the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and efficiency.
Detection UV at 254 nm (or λmax)The phenylpyrimidine core is expected to have strong UV absorbance.
Injection Vol. 10 µLA standard volume to avoid column overload.

Part 2: A Step-by-Step Guide to Method Validation

The validation process demonstrates that the analytical method is suitable for its intended purpose.[17][18] The following workflow, based on ICH Q2(R1) guidelines, will be followed.[4][19][20]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Finalization Dev Initial Method Setup (C18, ACN/H2O Gradient) Opt Optimization & System Suitability Testing Dev->Opt Refine Gradient Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validation Report Robust->Report

System Suitability Testing (SST)

Causality: Before any validation experiment, SST is performed to ensure the chromatographic system is functioning correctly.[21] It is a self-validating check that confirms the precision of the system and its suitability for the analysis on that specific day.[22]

Protocol:

  • Prepare a standard solution of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine at the target concentration.

  • Inject the solution six consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria (Typical):

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[23] For a purity method, this is demonstrated using forced degradation studies, which intentionally stress the API to produce potential degradation products.[24][25][26] This ensures the method is "stability-indicating."[27][28]

Protocol:

  • Prepare separate solutions of the analyte and subject them to the following stress conditions (as per ICH Q1A guidelines):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV/Vis light (ICH Q1B) for a defined period.

  • Analyze the unstressed sample and all stressed samples by the proposed HPLC method.

  • Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms.[29]

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main analyte peak and all degradation product peaks.

  • The analyte peak should show no co-eluting peaks, as confirmed by peak purity analysis.

  • A reasonable level of degradation (typically 5-20%) should be achieved to ensure the stress was adequate.[28]

G Specificity Specificity (Is the method selective?) Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ (How little can be quantified?) Range Range (Where is the method reliable?) Range->LOQ Linearity->Range Accuracy->Range Precision->Range

Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[23] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
y-intercept Should be close to zero.
Residuals Plot Points should be randomly scattered around the x-axis.
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[23] It is determined by spiking a sample matrix (placebo) with known amounts of the analyte.

Protocol:

  • Prepare a placebo mixture (if applicable) or use the sample diluent.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) using a known amount of analyte stock solution.

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Data Summary & Acceptance Criteria:

Concentration LevelMean Recovery (%)
80%Example: 99.5%
100%Example: 100.2%
120%Example: 99.8%
Overall Mean Recovery 98.0% - 102.0%
RSD of Recovery ≤ 2.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day or using a different HPLC system.

  • The results from both sets are statistically compared (e.g., using an F-test).

Data Summary & Acceptance Criteria:

Precision LevelRSD (%)
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%
Overall (n=12) ≤ 2.0%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Causality: For a purity method, the LOQ is a critical parameter. It is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[30] The LOD is the lowest amount that can be detected but not necessarily quantified.

Protocol (Based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • To confirm the LOQ, inject six samples prepared at this concentration and verify that the precision (RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOQ: S/N ratio ≈ 10; RSD ≤ 10%.

  • LOD: S/N ratio ≈ 3.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol:

  • Perform the analysis while making small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% acetonitrile)

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Changes in retention time should be minimal and predictable.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to developing and validating an HPLC purity method for the non-polar compound 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine. By systematically comparing chromatographic options and rigorously testing the final method against ICH-defined parameters, researchers can establish a reliable, robust, and defensible analytical procedure. The emphasis on understanding the causality behind each step—from selecting a C18 column to performing forced degradation—ensures that the resulting method is not only compliant but also scientifically sound, providing high confidence in the quality and purity data generated for drug development and manufacturing.

References

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  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: anvisa.gov.br URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods Source: Scribd URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Forced Degradation in HPLC Methods Source: Scribd URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Mobile Phase Optmization Strategies for Reversed Phase HPLC Source: LCGC International URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials URL: [Link]

  • Title: Simultaneous On-Line Characterization of Small Organic Molecules Source: ACS Publications URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Modernization of Analytical Methods with New Liquid Chromatography Gradient Allowances Source: Waters Corporation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Improving Separation of Peaks in RP HPLC Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: HPLC Method Validation: Key Parameters and Importance Source: Assay Prism URL: [Link]

  • Title: The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Source: LCGC International URL: [Link]

  • Title: Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase Source: LCGC International URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis Source: J-STAGE URL: [Link]

  • Title: Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]

  • Title: Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole Source: International Atomic Energy Agency (IAEA) URL: [Link]

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Comparative

Verifying Thermal Transitions: A Comparative DSC Analysis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

A Senior Application Scientist's Guide to Cross-Verifying Liquid Crystal Phase Transitions using Differential Scanning Calorimetry (DSC) In the realm of liquid crystal research and development, precise characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Cross-Verifying Liquid Crystal Phase Transitions using Differential Scanning Calorimetry (DSC)

In the realm of liquid crystal research and development, precise characterization of phase transitions is paramount. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique, offering a quantitative measure of the heat flow associated with these transitions, thereby revealing a material's unique thermal fingerprint. This guide provides an in-depth comparative analysis of the thermal behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine, a phenylpyrimidine-based liquid crystal, cross-verifying its DSC thermogram against a close structural analog and a well-characterized reference material.

The Central Role of DSC in Liquid Crystal Characterization

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] When a material undergoes a phase transition, such as melting from a crystal to a liquid crystal state, or transitioning between different liquid crystalline phases (mesophases), it is accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow signal.[1][3] The temperature at which the peak occurs identifies the transition temperature, while the area under the peak corresponds to the enthalpy of the transition. This data is crucial for understanding the operational range of a liquid crystal in applications such as displays, sensors, and smart windows.

The shape and size of the peaks in a DSC thermogram provide valuable information. Sharp, well-defined peaks are characteristic of first-order transitions, such as melting or the transition between highly ordered smectic phases. Broader peaks or step-like changes in the baseline are often associated with second-order transitions, like the glass transition.[4]

Experimental Data Presentation and Comparative Analysis

The thermal behavior of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine was investigated using DSC. The obtained transition temperatures are presented below and compared with a structurally similar compound, 5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine (PYP8O8), and a widely studied reference liquid crystal, 4-cyano-4'-octylbiphenyl (8CB).

CompoundStructurePhase Transitions (°C)
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine Cr 28.5 SmC 55.5 SmA
5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine (PYP8O8) Crys 29 SmC 56 SmA 62 N 69 Iso[5]
4-cyano-4'-octylbiphenyl (8CB) Cr 21.5 SmA 33.5 N 40.5 Iso[6]

Table 1: Comparison of phase transition temperatures for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine and reference compounds.

The data reveals that 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine exhibits a crystalline (Cr) to Smectic C (SmC) transition at 28.5°C, followed by a Smectic C to Smectic A (SmA) transition at 55.5°C. The absence of a nematic phase and a direct transition to the isotropic liquid state from the SmA phase is a notable characteristic.

In comparison, its close analog, PYP8O8, shows a very similar Cr-SmC and SmC-SmA transition sequence at nearly identical temperatures.[5] However, PYP8O8 further exhibits a Smectic A to Nematic (N) transition at 62°C and a Nematic to Isotropic (Iso) transition at 69°C.[5] This subtle difference in the terminal alkoxy chain (nonyloxy vs. octyloxy) appears to influence the stability of the nematic phase.

The reference compound, 8CB, provides a different phase sequence, transitioning from a crystalline solid to a Smectic A phase, then to a nematic phase, and finally to an isotropic liquid.[6] The lower transition temperatures of 8CB compared to the phenylpyrimidine derivatives are also evident.

Visualizing the Thermal Profile: DSC Thermogram Interpretation

While an experimental DSC thermogram for the target compound is not publicly available, a representative curve can be constructed based on the known transition temperatures and typical peak characteristics observed in liquid crystals like 8CB.[7][8] The thermogram would show two distinct endothermic peaks upon heating. The first, at 28.5°C, corresponds to the melting from the crystalline solid to the Smectic C phase. The second, at 55.5°C, represents the transition from the Smectic C to the Smectic A phase.

G cluster_0 Heating Cycle Start Start Heating Peak1 Endothermic Peak Cr -> SmC (28.5°C) Start->Peak1 Heat Flow Peak2 Endothermic Peak SmC -> SmA (55.5°C) Peak1->Peak2 End Isotropic Liquid Peak2->End

Caption: Predicted DSC heating curve for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

Experimental Protocol: A Self-Validating System

To ensure the accuracy and reproducibility of DSC measurements for liquid crystals, a rigorous and self-validating experimental protocol is essential.

Step-by-Step DSC Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, across the temperature range of interest.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well into the isotropic phase (e.g., 100°C) at a controlled rate, typically 10°C/min.[3] This scan reveals the initial thermal history of the sample.

    • Cooling Scan: Cool the sample from the isotropic phase back to the starting temperature at the same rate (10°C/min). This scan provides information on the crystallization and liquid crystal phase formation upon cooling.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is crucial as it represents the thermal behavior of the material after a controlled thermal history, often yielding more reproducible results.[9]

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature, and enthalpy of each transition. The onset temperature is typically used to report the transition temperature.

G Start Sample Preparation (3-5 mg in sealed Al pan) Calibration Instrument Calibration (Indium, Zinc) Start->Calibration First_Heat First Heating Scan (0°C to 100°C at 10°C/min) Calibration->First_Heat Cooling Cooling Scan (100°C to 0°C at 10°C/min) First_Heat->Cooling Second_Heat Second Heating Scan (0°C to 100°C at 10°C/min) Cooling->Second_Heat Analysis Data Analysis (Onset, Peak Temp, Enthalpy) Second_Heat->Analysis

Caption: Standard DSC experimental workflow for liquid crystal analysis.

This cyclical heating and cooling process serves as a self-validating system. Consistent transition temperatures and enthalpies between the first and second heating scans (after accounting for any initial solvent evaporation or polymorphism) indicate a stable and well-behaved material.

Conclusion

The DSC analysis confirms the phase sequence of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine as Cr 28.5 SmC 55.5 SmA. Comparison with its close structural analog, PYP8O8, highlights the significant impact of minor molecular modifications on the mesomorphic behavior, specifically the presence or absence of a nematic phase. Cross-verification with the well-characterized liquid crystal, 8CB, provides a broader context for interpreting the thermal data. The detailed experimental protocol outlined ensures the scientific integrity and reproducibility of such characterizations, which is fundamental for the advancement of liquid crystal science and technology.

References

  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). METTLER TOLEDO. Retrieved March 30, 2026, from [Link]

  • DSC thermograms of the non-doped 8CB liquid crystal and nanocolloids.... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Partially Disordered Crystal Phases and Glassy Smectic Phases in Liquid Crystal Mixtures. (2025). MDPI. Retrieved March 30, 2026, from [Link]

  • Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. (2006). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. (2019). ACS Publications. Retrieved March 30, 2026, from [Link]

  • A transient polymorph transition of 4-cyano-4′-octyloxybiphenyl (8OCB) revealed by ultrafast differential scanning calorimetry (UFDSC). (n.d.). Royal Society of Chemistry. Retrieved March 30, 2026, from [Link]

  • DSC traces obtained during continuous heating of liquid crystals and... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Exploring Differential Scanning Calorimetry (DSC). (2023). AZoM.com. Retrieved March 30, 2026, from [Link]

  • Interpreting DSC Data. (n.d.). UCSB Materials Research Laboratory. Retrieved March 30, 2026, from [Link]

    • Differencial Scanning Calorimetry (DSC). (n.d.). The Royal Society of Chemistry. Retrieved March 30, 2026, from [Link]

  • DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. (2015). Taylor & Francis Online. Retrieved March 30, 2026, from [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025). Retrieved March 30, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Retrieved March 30, 2026, from [Link]

  • Low-Temperature Structural Study of Smectic CA* Glass by X-ray Diffraction. (2024). MDPI. Retrieved March 30, 2026, from [Link]

  • Influences of Heating and Cooling Rates on the DSC Measurement Result. (n.d.). NETZSCH. Retrieved March 30, 2026, from [Link]

  • The DSC traces obtained for 1: (a) first heating, (b) cooling and (c)... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Retrieved March 30, 2026, from [Link]

  • CURE CHARACTERISATION: DSC. (n.d.). STAX. Retrieved March 30, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Characterization of Liquid Crystals. (n.d.). Retrieved March 30, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. Retrieved March 30, 2026, from [Link]

  • DSC—Thermal Safety, Phase Transitions, Polymorphs. (n.d.). Charnwood Discovery. Retrieved March 30, 2026, from [Link]

Sources

Validation

Comparative Guide: ATR-FTIR Spectral Analysis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine Synthesis Batches

Executive Summary As a Senior Application Scientist, I frequently evaluate the purity and structural integrity of complex mesogens and pharmacophores. The molecule 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the purity and structural integrity of complex mesogens and pharmacophores. The molecule 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is a highly versatile calamitic liquid crystal. Its pyrimidine core provides the strong transverse dipole moment required for stable mesophase formation[1], while also serving as a privileged lipophilic scaffold in modern drug development[2].

This guide provides an objective, data-driven comparison of three different synthesis batches of this molecule. By leveraging a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol, we can definitively differentiate between an optimized catalytic route, a traditional sub-optimal route, and a commercial alternative, identifying trace impurities that compromise thermal stability and optical performance[3].

Mechanistic Context & Synthesis Pathways

The synthesis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine typically relies on a Suzuki-Miyaura cross-coupling between 5-octyl-2-chloropyrimidine and 4-(nonyloxy)phenylboronic acid.

Batch-to-batch variability often stems from incomplete catalytic conversion or oxidative degradation during workup. When comparing batch consistency, ATR-FTIR is the analytical gold standard. Unlike FT-NIR, which suffers from severe baseline scattering in the presence of microcrystals, mid-IR ATR provides highly accurate, in-situ structural fingerprinting without the need for complex sample preparation[4]. Furthermore, FTIR is exceptionally sensitive to matrix interactions and phase transitions in liquid crystalline systems[5].

Workflow A Precursors: Boronic Acid + Chloropyrimidine B Catalytic Cross-Coupling A->B C Crude Pyrimidine LC B->C D Thermal ATR-FTIR C->D E Spectral Validation D->E

Workflow from Suzuki cross-coupling to thermal ATR-FTIR batch validation.

Self-Validating ATR-FTIR Analytical Protocol

A critical failure point in traditional FTIR analysis of liquid crystals is the Christiansen effect —a scattering phenomenon caused by the crystalline powder state of the mesogen at room temperature. To circumvent this, my protocol mandates heating the ATR diamond element to 70°C.

Causality of Experimental Design: Heating drives the molecule into its smectic/isotropic fluid phase. This ensures uniform evanescent wave penetration into the sample, maximizing optical contact and completely eliminating polymorphism-induced spectral artifacts.

Step-by-Step Methodology
  • Baseline Validation: Acquire a background scan (air) on a clean, heated diamond ATR crystal (70°C). The system automatically evaluates the single-beam energy profile to ensure the crystal is free of organic residues.

  • Sample Loading & Thermal Equilibration: Apply 5 mg of the synthesis batch directly onto the heated ATR crystal. Allow exactly 60 seconds for thermal equilibration to ensure a uniform melt.

  • Automated Quality Gate (Self-Validation): The software evaluates the real-time Signal-to-Noise Ratio (SNR). If the SNR is < 1000:1 (indicating poor contact or trapped air bubbles), the protocol halts, prompting the user to reapply the sample.

  • Spectral Acquisition: Once validated, acquire 64 co-added scans at 4 cm⁻¹ resolution across the mid-IR range (4000–400 cm⁻¹).

  • Cleaning & Baseline Verification (Self-Validation): Wipe the crystal with a 50:50 hexanes/isopropanol mixture. Run a subsequent background scan. The delta between the pre- and post-cleaning baselines must be <0.001 Absorbance Units (AU). If exceeded, the system locks to prevent cross-contamination in subsequent batches.

Protocol Start 1. Background Scan (Clean Diamond) Load 2. Apply Sample & Heat to 70°C Start->Load Check 3. SNR > 1000:1 & Contact Verified? Load->Check Check->Load Fail (Reapply) Acquire 4. Acquire 64 Scans (4000-400 cm⁻¹) Check->Acquire Pass Clean 5. Solvent Wash & Verify Baseline Δ <0.001 Acquire->Clean Clean->Start Next Batch

Self-validating ATR-FTIR protocol ensuring optical contact and baseline integrity.

Comparative Spectral Analysis of Synthesis Alternatives

We evaluated three distinct batches to benchmark performance and purity:

  • Batch A (Optimized Pd-NHC Catalysis): Synthesized via an advanced, high-yield catalytic route.

  • Batch B (Traditional Route): Synthesized via standard Pd(PPh₃)₄ coupling, known for stalling before complete conversion.

  • Batch C (Commercial Alternative): A generic supplier standard, evaluated for off-the-shelf viability.

Quantitative Data Summary
Wavenumber (cm⁻¹)Vibrational AssignmentBatch A (Optimized)Batch B (Traditional)Batch C (Commercial)Diagnostic Significance
2920, 2850 C-H stretch (Alkyl)StrongStrongStrongConfirms octyl/nonyl chain presence
1585, 1540 C=N stretch (Pyrimidine)StrongModerateStrongVerifies core scaffold integrity
1250, 1030 C-O-C stretch (Ether)StrongStrongStrongConfirms nonyloxy linkage
~3300 (Broad) O-H stretchAbsent Strong Absent Detects unreacted boronic acid
1720 C=O stretchAbsent Absent Weak Indicates oxidative degradation
780 C-Cl stretchAbsent Moderate Absent Detects unreacted chloropyrimidine

Mechanistic Interpretation of Impurities

The spectral data reveals stark differences in the quality of the synthesis batches:

  • Batch A (The Benchmark): Exhibits a pristine spectrum. The sharp pyrimidine C=N stretches at 1585 cm⁻¹ and 1540 cm⁻¹, combined with the strong ether C-O-C asymmetric stretch at 1250 cm⁻¹, confirm the successful formation of the target molecule. The complete absence of peaks at 3300 cm⁻¹ and 780 cm⁻¹ validates 100% catalytic conversion.

  • Batch B (Incomplete Conversion): The traditional synthesis route failed to reach completion. The broad band at ~3300 cm⁻¹ is a classic signature of the O-H stretch from unreacted 4-(nonyloxy)phenylboronic acid. Concurrently, the moderate peak at 780 cm⁻¹ indicates residual C-Cl bonds from the 5-octyl-2-chloropyrimidine precursor. These impurities will drastically depress the clearing point (nematic-to-isotropic transition temperature) of the liquid crystal.

  • Batch C (Oxidative Degradation): While Batch C shows no unreacted precursors, it presents a distinct, weak absorption band at 1720 cm⁻¹. This C=O carbonyl stretch indicates that the alkyl chains (likely the nonyloxy ether linkage) underwent partial oxidative cleavage during harsh industrial purification or prolonged storage, forming trace aldehydes or ketones.

References

  • Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals - ResearchGate.

  • An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate - Journal of Applied Pharmaceutical Science.

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - MDPI (Molecules).

  • A Comparative Study of ATR-FTIR and FT-NIR Spectroscopy for In-Situ Concentration Monitoring during Batch Cooling Crystallization Processes - ACS Publications.

  • Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 1. Monitoring Curing Reactions - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine As liquid crystal display (LCD) technologies and organic electronics advance, laboratory professionals must manage the lifecy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

As liquid crystal display (LCD) technologies and organic electronics advance, laboratory professionals must manage the lifecycle of complex organic materials with uncompromising rigor. This guide provides authoritative, field-proven disposal procedures for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) [1], a widely utilized liquid crystal monomer (LCM).

The Chemical & Toxicological Context

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine features a pyrimidine core flanked by long, non-polar alkyl and alkoxy chains (octyl and nonyloxy groups).

The Causality of Hazard: These long hydrocarbon chains render the molecule highly lipophilic and completely insoluble in water. Historically, LCMs were assumed to be safely sealed within device matrices. However, recent toxicological profiling has reclassified LCMs as [2]. If introduced into municipal waste streams, these lipophilic molecules bypass standard aqueous filtration, accumulating in wastewater sludge and aquatic ecosystems. Prolonged exposure to LCMs has been shown to induce (specifically targeting the thyroid and gallbladder)[3],[2].

Consequently, standard "down-the-drain" disposal or municipal solid waste discarding is strictly prohibited. The only compliant disposal route is high-temperature incineration via a licensed environmental waste management facility.

Operational Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems , ensuring that every action has a built-in verification step to confirm its success.

Protocol A: Liquid Waste & Solvent Rinsates

Because the monomer is hydrophobic, water cannot be used for cleaning or rinsing. Field studies demonstrate that polar aprotic or semi-polar solvents, such as [4].

  • Solvent Solubilization: Dissolve all residual 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine in IPA or acetone (minimum 16.7 vol% concentration)[4].

  • Transfer: Funnel the solvent mixture into a High-Density Polyethylene (HDPE) or borosilicate glass carboy. Causality: HDPE and glass are chemically inert to organic solvents, whereas standard PET containers will degrade and leak over time.

  • Triple-Rinsing: Rinse the primary experimental glassware three times with IPA, adding all rinsate to the waste carboy.

  • Self-Validation Check: After the third rinse, evaporate a single drop of the final rinsate on a clean glass slide. If a cloudy or greasy residue remains, the glassware is not fully decontaminated and requires an additional rinse cycle.

  • Containment: Cap the carboy tightly and place it in a secondary containment tray within a designated Satellite Accumulation Area.

  • Secondary Validation: Place a solvent-sensitive indicator strip in the secondary containment tray. Any color change immediately flags micro-leaks in the primary carboy before environmental release occurs.

Protocol B: Solid Waste & Contaminated Substrates
  • Segregation: Collect all contaminated solid materials (nitrile gloves, cleanroom wipes, weighing papers) in a designated bin.

  • Substrate Handling: For broken glass or silicon substrates coated with the monomer, place them in a puncture-resistant sharps container. Causality: Sharp edges can easily pierce standard hazardous waste bags, releasing monomer-laced dust or semi-liquid droplets into the lab environment.

  • Packaging: Double-line the solid waste bin with heavy-duty hazardous waste bags.

  • Labeling: Affix a label reading: "Hazardous Organic Waste: Liquid Crystal Monomers (CAS 57202-51-4) - DO NOT INCUBATE WITH OXIDIZERS."

Protocol C: Spill Response & Surface Decontamination
  • Initial Containment: Isolate the spill. Do NOT apply water, which will only spread the lipophilic compound.

  • Chemical Extraction: Apply pure IPA or acetone directly to the spill to break the intermolecular forces and solubilize the semi-liquid monomer.

  • Absorption: Apply inert absorbent pads or vermiculite to soak up the solvent-monomer mixture. Transfer the saturated absorbents to the solid waste container.

  • Self-Validation Check: Post-cleanup, wipe the affected surface with a clean, dry nitrile glove. The surface should exhibit high friction (feel "squeaky clean"). If the glove glides smoothly, residual lipophilic monomer remains, necessitating a secondary solvent wash.

Quantitative Waste Management Parameters

To streamline laboratory logistics, adhere to the following operational parameters for waste segregation:

Waste StreamPrimary MatrixApproved ContainerIncompatible MaterialsDisposal Route
Liquid Rinsates Isopropyl Alcohol / AcetoneHDPE or Borosilicate GlassStrong oxidizers, aqueous acidsHigh-Temperature Incineration
Solid Waste Nitrile gloves, cleanroom wipesDouble-lined hazardous waste bagUnsealed sharpsHigh-Temperature Incineration
Substrates Glass/Silicon with LCM residuePuncture-resistant sharps binLiquid poolingHigh-Temperature Incineration

Disposal Decision Workflow

The following logic tree dictates the immediate operational choices upon generating waste containing 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine.

DisposalWorkflow Start Waste Generation (CAS: 57202-51-4) Decision Determine Waste State Start->Decision Solid Solid Waste (PPE, Wipes, Substrates) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions/Rinsates) Decision->Liquid Liquid SolidCollect Seal in Puncture-Resistant Solid Waste Container Solid->SolidCollect LiquidCollect Collect in HDPE/Glass Liquid Waste Carboy Liquid->LiquidCollect Labeling Label: 'Hazardous Waste - Liquid Crystal Monomers' SolidCollect->Labeling LiquidCollect->Labeling Incineration High-Temperature Incineration (Licensed Facility) Labeling->Incineration

Figure 1: Decision workflow for 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine disposal.

References

  • NextSDS. "2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine - Chemical Substance Information." NextSDS Substance Database, 2026. URL: [Link]

  • He, H., et al. "A review of liquid crystal monomers (LCMs) as emerging contaminants: Environmental occurrences, emissions, exposure routes and toxicity." Journal of Hazardous Materials, 480, 135894, 2024. URL:[Link]

  • Su, H., et al. (Giesy, J.). "Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust." Proceedings of the National Academy of Sciences, 116(52), 26450-26458, 2019. URL:[Link]

  • Zhuang, X., et al. "Materials Separation from Waste Liquid Crystal Displays Using Combined Physical Methods." Polish Journal of Environmental Studies, 18(6), 1145-1150, 2009. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

Operational Safety and Logistics Guide: Handling 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine As application scientists and materials engineers, we recognize that the physical properties making 2-[4-(Nonyloxy)phenyl]-5-octyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine

As application scientists and materials engineers, we recognize that the physical properties making 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine (CAS: 57202-51-4) an excellent liquid crystal (LC) mesogen also dictate its unique handling requirements [1][2]. While comprehensive toxicological studies by major LC manufacturers confirm that commercial pyrimidine-based liquid crystals lack acute systemic toxicity or mutagenicity [3], their extreme lipophilicity presents localized exposure risks.

This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring that every safety measure is mechanistically justified by the chemical's structural profile.

Mechanistic Hazard Profile

The core hazard of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine lies in its molecular architecture. The extended nonyloxy ( C9​H19​O− ) and octyl ( C8​H17​− ) aliphatic chains flank a rigid pyrimidine core, resulting in a highly hydrophobic molecule with a high partition coefficient (LogP).

  • Dermal Risk: Because of its lipophilicity, the compound can rapidly integrate into the lipid bilayers of the stratum corneum upon contact, leading to contact dermatitis or sensitization.

  • Inhalation Risk: As a fine crystalline solid, the long alkyl chains make the powder highly insulative. It is prone to triboelectric charging (static buildup), which can cause the powder to aerosolize during weighing, increasing the risk of inhalation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic organics. The following table summarizes the required protective gear and the scientific causality behind each choice.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE ComponentSpecification / StandardMechanistic Justification (Causality)
Hand Protection Nitrile (Min. 0.11 mm thickness)Latex offers poor resistance to lipophilic organic molecules. Nitrile provides a superior barrier against non-polar alkyl chains.
Bulk Handling Gloves Extended-cuff Nitrile (0.4 mm)Required for handling >50g quantities to prevent wrist exposure during deep-vessel extraction.
Respiratory N95 or P100 Particulate MaskMitigates inhalation of aerosolized crystalline dust caused by static repulsion during transfer [1].
Eye Protection ANSI Z87.1 Chemical GogglesPrevents corneal exposure to micro-particulates; standard safety glasses lack orbital seals.
Body Protection Tyvek or Cotton + Neoprene ApronPrevents particulate accumulation on porous street clothing, neutralizing secondary exposure vectors.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Do not proceed to the next step unless the prior step's verification check is complete.

Protocol: Precision Weighing and Transfer

  • Environmental Preparation:

    • Action: Activate the fume hood and verify the face velocity is operating between 80–100 feet per minute (fpm).

    • Action: Turn on an anti-static ionizing bar inside the hood.

    • Verification: Ensure the flow monitor reads "Normal" before opening the chemical container.

  • PPE Donning Sequence:

    • Action: Don the specified nitrile gloves, chemical goggles, and an N95 respirator (if handling dry powder outside a fully enclosed balance).

  • Tool Selection & Static Mitigation:

    • Action: Utilize a grounded, PTFE-coated, or ceramic micro-spatula.

    • Causality: Metal spatulas induce triboelectric charging in insulative lipophilic powders, causing them to repel and aerosolize.

  • Extraction and Weighing:

    • Action: Tare an anti-static weigh boat. Transfer the solid slowly. Immediately cap the source bottle after extraction to minimize environmental moisture absorption and exposure.

  • Formulation Transfer:

    • Action: If transferring the solid into a solvent matrix (e.g., toluene or chloroform for LC alignment formulations [4]), use a closed-system powder funnel. Rinse the weigh boat with the target solvent to ensure quantitative transfer and immediate dissolution.

Visualizing the Safety Architecture

The following diagram maps the logical progression of the operational workflow, highlighting the critical divergence path in the event of an accidental spill.

Handling_Workflow Prep 1. Preparation HVAC & Static Control Donning 2. PPE Donning Nitrile, N95/P100, Goggles Prep->Donning Airflow Verified Weighing 3. Precision Weighing Anti-Static Enclosure Donning->Weighing PPE Secured Processing 4. Formulation Solvent Dissolution Weighing->Processing Closed Transport Spill Spill / Exposure Event Weighing->Spill Accidental Drop Processing->Spill Solvent Leak Disposal 5. Waste Disposal Incineration Protocol Processing->Disposal Liquid/Solid Waste Cleanup Containment & Neutralization Spill->Cleanup Immediate Action Cleanup->Disposal Contaminated Absorbents

Operational workflow and spill mitigation pathway for alkylated pyrimidines.

Spill Response & Disposal Plan

Because pyrimidine-based liquid crystals are not readily biodegradable [3], environmental release must be strictly prevented.

Protocol: Immediate Spill Mitigation

  • Containment: Isolate the area. Crucial: Do not dry-sweep the powder. Sweeping aerosolizes the lipophilic particulates, creating an inhalation hazard.

  • Suppression: Lightly mist the spilled powder with a low-volatility, compatible solvent (e.g., isopropanol) to dampen and suppress the dust.

  • Collection: Use a non-sparking scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with acetone or ethanol to dissolve the long-chain pyrimidine residues, followed by a standard surfactant (detergent) wash to lift the remaining lipophilic film.

Table 2: Disposal and Decontamination Parameters

ParameterSpecification / ActionEnvironmental Rationale
Solid Waste Container HDPE, tightly sealedPrevents leaching of lipophilic organics.
Liquid Waste Routing Segregated Non-Halogenated OrganicsPrevents cross-reactions; ensures proper incineration.
Decontamination Solvent Acetone or Ethanol (followed by soap)Aliphatic chains resist water; organic solvents are required to break the surface adhesion.
Final Disposal Method High-Temperature IncinerationCompound is not biodegradable; thermal destruction is required by EPA/REACH standards.

References

  • NextSDS Database. "2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine — Chemical Substance Information." NextSDS. Available at: [Link]

  • ChemWhat Reagent Database. "2-[4-(Nonyloxy)-phenyl]-5-octylpyrimidine CAS#: 57202-51-4." ChemWhat. Available at: [Link]

  • Becker, W. "Safety of LC Materials: Toxicological and Ecotoxicological Investigations." Merck KGaA, Institute of Toxicology. SlideShare. Available at: [Link]

  • Abbott, N. L., et al. "Structural and Optical Response of Polymer-Stabilized Blue Phase Liquid Crystal Films to Volatile Organic Compounds." ACS Applied Materials & Interfaces, 2020. Available at: [Link]

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